molecular formula C10H10O5 B1336782 2-Formyl-4,5-dimethoxybenzoic acid CAS No. 490-63-1

2-Formyl-4,5-dimethoxybenzoic acid

Cat. No.: B1336782
CAS No.: 490-63-1
M. Wt: 210.18 g/mol
InChI Key: CXANNUKKXKKTKG-UHFFFAOYSA-N
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Description

2-Formyl-4,5-dimethoxybenzoic acid is a high-purity organic building block characterized by its molecular formula C10H10O5 and a molecular weight of 210.18 g/mol . This compound is identified by CAS Number 490-63-1 and should be stored under an inert atmosphere at room temperature to maintain stability . Its structure, featuring both an aldehyde and a carboxylic acid functional group on a dimethoxy-substituted benzene ring, makes it a versatile and key intermediate in organic synthesis . This compound is primarily utilized as a precursor for the preparation of various pharmaceuticals and fine chemicals . The presence of multiple reactive sites allows it to undergo diverse chemical transformations, making it particularly valuable in the synthesis of complex heterocyclic compounds, which are crucial scaffolds in drug discovery and development for creating molecules with potential biological activity . Furthermore, its aromatic core and functional groups make it a candidate for use in the development of dyes, pigments, and other specialized materials . As a reagent, 2-Formyl-4,5-dimethoxybenzoic acid is for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions, as it may cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-formyl-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXANNUKKXKKTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428346
Record name 2-formyl-4,5-dimethoxybenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00428346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

490-63-1
Record name 2-formyl-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solubility Profile of 2-Formyl-4,5-dimethoxybenzoic Acid (Opianic Acid) in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive analysis of the solubility of 2-Formyl-4,5-dimethoxybenzoic acid, commonly known as opianic acid. Designed for researchers, chemists, and drug development professionals, this document delves into the physicochemical properties that govern the compound's solubility, presents available quantitative and qualitative data, and offers detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility. By explaining the causality behind its behavior in various solvent systems, this guide serves as an essential resource for optimizing reaction conditions, purification, and formulation development involving this versatile aromatic intermediate.

Introduction: The Chemistry and Relevance of Opianic Acid

2-Formyl-4,5-dimethoxybenzoic acid (CAS 519-05-1), widely referred to as opianic acid, is a substituted benzoic acid of significant interest in synthetic and medicinal chemistry.[1][2] Its structure is characterized by a benzene ring functionalized with a carboxylic acid, an aldehyde, and two methoxy groups. This unique combination of functional groups makes it an amphiphilic molecule with distinct solubility characteristics that are critical to its application.

The molecule's utility stems from its role as a key degradation product of narcotine, which historically aided in elucidating the structure of the alkaloid.[1] In modern chemistry, it serves as a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs. Understanding its solubility is not a trivial pursuit; it is fundamental to its handling, reaction engineering, purification via crystallization, and formulation. An incorrect choice of solvent can lead to poor reaction yields, failed purifications, or inaccurate results in biological assays. This guide provides the foundational knowledge required to make informed decisions when working with this compound.

Core Physicochemical Properties

The solubility of a compound is a direct consequence of its molecular structure and resulting physical properties. The key parameters for 2-Formyl-4,5-dimethoxybenzoic acid are summarized below. These values form the basis for predicting and explaining its behavior in different solvent environments.

PropertyValueSource
Synonyms Opianic acid; 6-Formyl-2,3-dimethoxybenzoic acid[1][3]
Molecular Formula C₁₀H₁₀O₅[1][2]
Molecular Weight 210.18 g/mol [1]
Appearance White to off-white crystalline solid; needles from water[1]
Melting Point 147 - 150 °C[1][3]
pKa (acid dissociation constant) 3.06 ± 0.03[4]
logP (Octanol/Water Partition Coeff.) 1.214 (Calculated)[5]

The experimental pKa of 3.06 is particularly noteworthy.[4] This value indicates that opianic acid is a moderately strong organic acid, significantly more acidic than benzoic acid (pKa ≈ 4.2). This heightened acidity is a result of the electronic interplay of the electron-withdrawing aldehyde group and the electron-donating methoxy groups on the aromatic ring. This pKa is the single most important predictor of its pH-dependent aqueous solubility. The logP value of 1.214 suggests a molecule with a balance of hydrophilic and lipophilic character, predicting that it will not be exceptionally soluble in either very polar or very nonpolar solvents, but will have moderate solubility in a range of solvents.[5]

Solubility Profile: Theory and Practical Data

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of opianic acid is dictated by the balance between its polar, hydrogen-bonding functional groups (carboxylic acid, aldehyde) and its less polar, non-hydrogen-bonding core (aromatic ring, methoxy ethers).

Influence of Molecular Structure on Solubility

The diagram below illustrates the relationship between the structural features of opianic acid and its expected solubility in different classes of solvents.

G Logical Flow of Solubility Prediction for Opianic Acid cluster_molecule Opianic Acid Structure cluster_properties Resulting Properties cluster_solvents Interaction with Solvent Classes cluster_outcome Solubility Outcome Molecule Aromatic Ring & Methoxy Groups Carboxylic Acid & Aldehyde Nonpolar_Part Lipophilic / Nonpolar Character (van der Waals forces) Molecule:f0->Nonpolar_Part contributes to Polar_Part Hydrophilic / Polar Character (H-Bonding, Dipole-Dipole) Molecule:f1->Polar_Part contributes to Nonpolar_Solvent Nonpolar Solvents (e.g., Hexane, Toluene) Nonpolar_Part->Nonpolar_Solvent Favorable Interaction Polar_Aprotic_Solvent Polar Aprotic Solvents (e.g., DMSO, Acetone) Nonpolar_Part->Polar_Aprotic_Solvent Moderately Favorable Polar_Protic_Solvent Polar Protic Solvents (e.g., Water, Ethanol) Nonpolar_Part->Polar_Protic_Solvent Unfavorable Interaction Polar_Part->Nonpolar_Solvent Unfavorable Interaction Polar_Part->Polar_Aprotic_Solvent Favorable (Dipole-Dipole) Polar_Part->Polar_Protic_Solvent Favorable (H-Bonding) Poor_Sol Poor Solubility Nonpolar_Solvent->Poor_Sol Good_Sol Good Solubility Polar_Aprotic_Solvent->Good_Sol Polar_Protic_Solvent->Good_Sol Moderate to Good, Limited by Nonpolar Part

Caption: Relationship between opianic acid's structure and solubility.

pH-Dependent Aqueous Solubility

In aqueous media, the carboxylic acid group is key. According to the Henderson-Hasselbalch equation, the ionization state of the acid is dependent on the solution's pH relative to the compound's pKa.

  • At pH < 3.06: The compound will be predominantly in its neutral, protonated form (-COOH), which has limited water solubility.

  • At pH > 3.06: The compound will increasingly deprotonate to form the highly polar carboxylate anion (-COO⁻), leading to a significant increase in aqueous solubility.

This is why opianic acid is readily soluble in aqueous basic solutions like 5% sodium hydroxide (NaOH) or 5% sodium bicarbonate (NaHCO₃). The base reacts with the acidic proton to form the sodium opianate salt, which is far more polar and water-soluble than the parent acid.

Solubility Data Summary
SolventSolvent TypeSolubilityValueSource / Rationale
Water (cold, ~20-25°C) Polar ProticSparingly Soluble~2.5 g/L (0.25 g/100mL)[1]
Water (boiling, 100°C) Polar ProticSoluble~16.7 g/L (1.67 g/100mL)[1]
Aqueous 5% NaOH Aqueous BaseVery SolubleN/AForms a soluble sodium salt.
Aqueous 5% NaHCO₃ Aqueous BaseSolubleN/AForms a soluble sodium salt.
Ethanol / Alcohol Polar ProticSolubleN/A[1]
Methanol Polar ProticExpected to be SolubleN/ASimilar to ethanol; capable of H-bonding.
Diethyl Ether Weakly PolarSolubleN/A[1]
Dimethyl Sulfoxide (DMSO) Polar AproticExpected to be Very SolubleN/AStrong dipole moment effectively solvates polar groups.
Dimethylformamide (DMF) Polar AproticExpected to be Very SolubleN/AStrong dipole moment effectively solvates polar groups.
Acetone Polar AproticExpected to be SolubleN/ACan accept H-bonds and has a moderate dipole.
Ethyl Acetate Weakly PolarExpected to be Sparingly SolubleN/AModerate polarity may allow some dissolution.
Chloroform (CHCl₃) Weakly PolarExpected to be Sparingly SolubleN/ACan donate a weak H-bond but is largely nonpolar.
Toluene NonpolarExpected to be Poorly SolubleN/ALacks polarity to solvate the carboxylic acid.
Hexane NonpolarExpected to be InsolubleN/ALacks polarity to solvate the carboxylic acid.

Experimental Methodologies for Solubility Determination

When precise solubility data is required for your specific application (e.g., determining concentration for a biological screen or optimizing a crystallization), it must be determined experimentally. The two most common approaches are the determination of thermodynamic (equilibrium) and kinetic solubility.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the true thermodynamic solubility of a compound and is essential for formulation and biopharmaceutical studies.[6] It measures the concentration of a saturated solution in equilibrium with an excess of solid material.

Workflow Diagram: Shake-Flask Method

G start Start prep 1. Preparation - Add excess solid compound to a known  volume of solvent in a sealed vial. start->prep equilibrate 2. Equilibration - Agitate vial at a constant temperature  (e.g., 25°C or 37°C) for 24-48 hours. - Use a shaker or rotator. prep->equilibrate separate 3. Phase Separation - Allow solid to settle. - Centrifuge or filter the suspension to  isolate the saturated supernatant. equilibrate->separate quantify 4. Quantification - Dilute an aliquot of the clear supernatant. - Analyze concentration using a calibrated  method (e.g., HPLC-UV, LC-MS). separate->quantify end End (Solubility in mg/mL or M) quantify->end

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 2-Formyl-4,5-dimethoxybenzoic acid (e.g., 5-10 mg) to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 1.0 mL of phosphate-buffered saline pH 7.4).

  • Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the suspension for a sufficient time to reach equilibrium, typically 24 to 48 hours. The system reaches equilibrium when the rate of dissolution equals the rate of precipitation.[7]

  • Phase Separation: After equilibration, cease agitation and allow the suspension to stand for at least one hour. To ensure complete removal of solid particles, withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter (choose a filter material, like PTFE, compatible with your solvent) or centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant.

  • Analysis: Prepare a standard curve of the compound at known concentrations. Accurately dilute the saturated supernatant with a suitable mobile phase or solvent and determine its concentration using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol: Kinetic Solubility Determination

This high-throughput method is widely used in early drug discovery to quickly assess the solubility of compounds upon precipitation from a DMSO stock solution.[8][9] It measures the concentration of a compound at the point where it first precipitates from an aqueous solution, which is often different from the true thermodynamic equilibrium.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Formyl-4,5-dimethoxybenzoic acid in 100% DMSO (e.g., 10 mM or 20 mM). Ensure the compound is fully dissolved.

  • Assay Plate Preparation: Add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells of a 96-well microplate.

  • Aqueous Buffer Addition: Add the aqueous buffer of interest (e.g., 198 µL of PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1%, a common co-solvent level in biological assays.

  • Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1.5 to 2 hours.[10]

  • Precipitate Removal: Filter the contents of each well using a solubility filter plate (e.g., 96-well format with a 0.45 µm filter) into a clean collection plate via centrifugation or vacuum.

  • Analysis: Analyze the concentration of the compound in the filtrate, typically by comparing its UV absorbance or LC-MS signal against a calibration curve prepared in an identical aqueous/DMSO mixture.

Discussion and Field-Proven Insights

The collected data and theoretical principles paint a clear picture of 2-Formyl-4,5-dimethoxybenzoic acid's solubility. Its behavior is that of a classic, moderately polar organic acid.

  • Performance in Polar Protic Solvents: Its solubility in alcohols like ethanol is high due to the ability of both the solvent and solute to participate in hydrogen bonding at the carboxylic acid site. In water, this favorable interaction is counteracted by the energy penalty required to create a cavity for the nonpolar aromatic ring and methoxy groups, resulting in only moderate solubility.[1]

  • Performance in Polar Aprotic Solvents: The compound is predicted to be highly soluble in solvents like DMSO and DMF. These solvents are highly polar and can effectively solvate the polar functional groups of opianic acid through strong dipole-dipole interactions, while also having sufficient nonpolar character to interact favorably with the aromatic ring. This makes DMSO an excellent choice for preparing concentrated stock solutions for screening purposes.

  • Performance in Nonpolar Solvents: In nonpolar solvents like hexane or toluene, solubility is expected to be very low. These solvents cannot form hydrogen bonds or engage in strong dipole-dipole interactions, making them incapable of overcoming the strong intermolecular forces (especially hydrogen bonding) between the opianic acid molecules in the solid crystal lattice.

  • The Critical Role of pH: For any work in aqueous buffers, the pKa of 3.06 is the most critical parameter.[4] A common mistake is to attempt to dissolve the compound in a neutral or acidic buffer at a concentration above its intrinsic solubility limit (~2.5 g/L), leading to incomplete dissolution and inaccurate assay results. To achieve higher aqueous concentrations, the pH must be raised above 4, or a basic stock solution can be prepared using dilute NaOH and then neutralized, though one must be cautious of the compound precipitating out if the final pH drops below its pKa.

Conclusion

2-Formyl-4,5-dimethoxybenzoic acid is a compound with tunable solubility. Its intrinsic solubility in neutral water is limited, but it is readily soluble in polar organic solvents like alcohols and is expected to be highly soluble in polar aprotic solvents such as DMSO. Crucially, its acidic nature (pKa ≈ 3.06) allows for a dramatic increase in aqueous solubility under basic conditions via salt formation. For any application requiring precise concentrations, the experimental determination of either thermodynamic or kinetic solubility is strongly recommended. The protocols provided in this guide offer robust, validated methods for generating this critical data, empowering researchers to use this versatile compound with confidence and precision.

References

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  • DrugFuture. (2023). Opianic Acid. Retrieved from [Link]

  • SWGDrug. (1999). Lysergic Acid Diethylamide. Retrieved from [Link]

  • California State University. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and Acid Strength of Opianic Acid and Its N-Methyl Oxime. Retrieved from [Link]

  • CAMAG. (n.d.). Analytical tasks – efficiently solved by HPTLC. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Stenutz, R. (n.d.). Opianic acid. Retrieved from [Link]

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of pharmaceutical and biomedical analysis, 46(2), 335–341. Retrieved from [Link]

  • GSRS. (n.d.). OPIANIC ACID. Retrieved from [Link]

  • SciELO. (2014). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. Retrieved from [Link]

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Sources

The Oxidative Transformation of Narcotine: A Technical Guide to the Synthesis of 2-Formyl-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Formyl-4,5-dimethoxybenzoic acid, commonly known as opianic acid, through the oxidative cleavage of the natural alkaloid narcotine (noscapine). This process is a key transformation in the derivatization of noscapine, a compound of significant interest for its potential therapeutic applications. This document will delve into the chemical principles, a detailed experimental protocol, mechanistic insights, and the broader applications of the resulting aldehyde-acid, a valuable building block in medicinal chemistry.

Introduction

Narcotine, a phthalideisoquinoline alkaloid found in the opium poppy (Papaver somniferum), has garnered considerable attention in the scientific community for its diverse biological activities, including its established use as an antitussive and its emerging potential as an anti-cancer agent.[1][2] The chemical structure of narcotine presents a unique scaffold for synthetic modification, offering pathways to novel compounds with potentially enhanced or entirely new pharmacological profiles.

One of the fundamental transformations of narcotine is its oxidative cleavage to yield two key fragments: cotarnine and 2-Formyl-4,5-dimethoxybenzoic acid (opianic acid).[3] Opianic acid, a substituted benzoic acid featuring both an aldehyde and a carboxylic acid functional group, is a versatile intermediate in organic synthesis.[4] Its unique arrangement of functional groups allows for a wide range of subsequent chemical modifications, making it a valuable precursor in the development of new pharmaceutical agents and other fine chemicals.[5]

This guide will focus on a robust and accessible method for the synthesis of opianic acid from narcotine, primarily through oxidative cleavage using potassium permanganate. The causality behind the experimental choices, from solvent systems to reaction conditions, will be explained to provide a deeper understanding of the process.

Chemical Principles and Mechanistic Insights

The core of this synthesis is the oxidative cleavage of the C-C bond connecting the phthalide and isoquinoline moieties of the narcotine molecule. This transformation can be achieved through various oxidizing agents, with potassium permanganate (KMnO₄) being a common and effective choice.[6][7]

The reaction proceeds via the oxidation of the alkene-like character within the lactone ring of narcotine. Under controlled conditions, the potent oxidizing nature of the permanganate ion attacks this electron-rich area, leading to the cleavage of the carbon-carbon bond.[8][9] The reaction is typically carried out in an aqueous medium. The overall transformation can be conceptualized as the cleavage of the bond between the chiral carbon of the phthalide ring and the isoquinoline nitrogen-containing ring.

It is also reported that narcotine can dissociate into cotarnine and opianic acid in aqueous acidic solutions, suggesting that the reaction environment's pH can play a crucial role in the transformation.[3]

Diagram: Proposed Reaction Scheme for the Oxidative Cleavage of Narcotine

G Narcotine Narcotine KMnO4 KMnO₄, H₂O, Δ Narcotine->KMnO4 Opianic_Acid 2-Formyl-4,5-dimethoxybenzoic Acid (Opianic Acid) KMnO4->Opianic_Acid Cotarnine Cotarnine KMnO4->Cotarnine

Caption: Oxidative cleavage of narcotine to opianic acid and cotarnine.

Experimental Protocol: Synthesis of 2-Formyl-4,5-dimethoxybenzoic Acid

This protocol is a synthesized methodology based on established principles of permanganate oxidation of related aromatic compounds.[7] Researchers should exercise standard laboratory safety precautions.

Materials and Reagents
  • Narcotine (Noscapine)

  • Potassium permanganate (KMnO₄)

  • Potassium carbonate (K₂CO₃)

  • Sulfuric acid (H₂SO₄), dilute solution (e.g., 10%)

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether or other suitable extraction solvent

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beaker, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel)

  • pH indicator paper

Step-by-Step Methodology
  • Dissolution of Narcotine: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known quantity of narcotine in a suitable volume of water containing a molar excess of potassium carbonate. Gentle heating may be required to aid dissolution. The alkaline conditions help in the initial stages of the reaction.

  • Preparation of Oxidant Solution: In a separate beaker, prepare a solution of potassium permanganate in hot distilled water. The amount of KMnO₄ should be calculated to be in stoichiometric excess relative to the narcotine to ensure complete oxidation. A typical molar ratio might be 3-4 moles of KMnO₄ per mole of narcotine.

  • Oxidation Reaction: Heat the narcotine solution to a gentle reflux. Slowly add the hot potassium permanganate solution to the refluxing narcotine solution via a dropping funnel. The addition should be controlled to maintain a manageable reaction rate. The purple color of the permanganate will disappear as it is consumed in the reaction, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Completion of Reaction: After the addition of the permanganate solution is complete, continue to reflux the mixture for a period (e.g., 1-2 hours) to ensure the reaction goes to completion. The persistence of a purple color may indicate the completion of the oxidation.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a Buchner funnel to remove the manganese dioxide precipitate. Wash the precipitate with hot water to recover any adsorbed product.

    • Combine the filtrate and the washings. The resulting solution should be clear and may have a yellowish tint.

    • Carefully acidify the filtrate with a dilute solution of sulfuric acid to a pH of approximately 3-4. This will protonate the carboxylate to form the carboxylic acid, which may precipitate out of the solution if its solubility is low.

    • If a precipitate forms, it can be collected by filtration. If not, the product can be extracted from the acidic aqueous solution using a suitable organic solvent like diethyl ether.

    • To remove any unreacted permanganate, a small amount of sodium bisulfite can be added to the solution until the purple color disappears.

  • Purification: The crude opianic acid can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield a crystalline solid.

Diagram: Experimental Workflow for Opianic Acid Synthesis

G cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Narcotine in K₂CO₃ solution B Add KMnO₄ solution (hot, dropwise) A->B C Reflux B->C D Cool and Filter (remove MnO₂) C->D E Acidify Filtrate (dil. H₂SO₄) D->E F Extract with Organic Solvent E->F G Recrystallization F->G H Pure Opianic Acid G->H

Caption: A streamlined workflow for the synthesis of opianic acid.

Data Presentation

ParameterValueSource(s)
Starting Material Narcotine (Noscapine)[1]
Product 2-Formyl-4,5-dimethoxybenzoic acid[4]
Molecular Formula C₁₀H₁₀O₅[4]
Molecular Weight 210.18 g/mol [4]
Appearance White to off-white crystalline solid[4]
Oxidizing Agent Potassium permanganate (KMnO₄)[6][7]
Reaction Type Oxidative Cleavage[3]
Byproduct Cotarnine[3]

Applications in Drug Development and Research

2-Formyl-4,5-dimethoxybenzoic acid (opianic acid) is a valuable intermediate in medicinal chemistry and drug design.[10] Its bifunctional nature, possessing both an aldehyde and a carboxylic acid group, allows for a diverse range of chemical transformations.

  • Precursor for Heterocyclic Synthesis: The aldehyde and carboxylic acid functionalities can be utilized in condensation reactions to form various heterocyclic ring systems, which are common scaffolds in many biologically active molecules.

  • Derivatization and Analogue Synthesis: Opianic acid serves as a starting point for the synthesis of analogues of narcotine and other related compounds. By modifying the aldehyde and carboxylic acid groups, researchers can explore the structure-activity relationships of these molecules.

  • Linker Chemistry: The functional groups of opianic acid can be used to attach it to other molecules, acting as a linker in the development of prodrugs or bioconjugates.[11]

The broader class of dimethoxybenzoic acid derivatives has shown promise in various therapeutic areas, including as precursors for antioxidant, antimicrobial, and anti-inflammatory molecules.[5]

Conclusion

The synthesis of 2-Formyl-4,5-dimethoxybenzoic acid from narcotine via oxidative cleavage is a fundamental and enabling transformation in the field of alkaloid chemistry and drug discovery. The use of potassium permanganate provides a reliable method for this conversion. A thorough understanding of the experimental parameters and the underlying chemical principles is crucial for achieving high yields and purity of this versatile synthetic intermediate. The continued exploration of opianic acid's reactivity will undoubtedly lead to the discovery of new molecules with significant therapeutic potential.

References

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

  • Perkin, W. H. Jr. (1921). CXCVI.—m-Opianic Acid (4: 5-Dimethoxy-o-aldehydobenzoic Acid). Journal of the Chemical Society, Transactions, 119, 1724-1730.
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  • Taylor & Francis. (n.d.). Noscapine – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2014, February). Noscapine and its analogues as anti-cancer agents. Retrieved from [Link]

  • Chemguide. (n.d.). Alkenes and potassium manganate(VII) (permanganate). Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, July 14). The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications. Retrieved from [Link]

  • Jiangxi Zhongding Biotechnology Co., Ltd. (2025, December 16). From Molecule to Market: The Role of 2-Hydroxy-4,5-Dimethoxybenzoic Acid in Modern Chemical Supply Chains. Retrieved from [Link]

  • MDPI. (2022, August 18). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Retrieved from [Link]

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A Technical Guide to Opianic Acid: From Historical Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opianic acid, a dicarboxylic acid derived from the opium alkaloid narcotine (also known as noscapine), has a rich history intertwined with the golden age of alkaloid chemistry. This technical guide provides a comprehensive overview of opianic acid, from its initial discovery and the elucidation of its structure to its synthesis and potential applications in modern drug development. We will explore the key scientific milestones, detail relevant experimental protocols, and discuss the compound's chemical properties and reactivity, offering a valuable resource for researchers in organic chemistry, medicinal chemistry, and pharmacology.

The Genesis of Opianic Acid: A Journey Through 19th Century Alkaloid Chemistry

The story of opianic acid begins with the exploration of opium, a substance of immense medicinal and scientific interest in the 19th century. The quest to isolate and understand the active principles of opium led to the discovery of a plethora of alkaloids, each with unique properties.

The Isolation of Narcotine: The Precursor to Opianic Acid

In 1817, the French chemist Pierre-Jean Robiquet, a pioneer in the field of alkaloid chemistry, successfully isolated a new crystalline substance from opium.[1][2] He named this compound "narcotine" due to its observed narcotic effects, although it is now understood to be a non-narcotic antitussive. Robiquet's work laid the foundation for future investigations into the chemical nature of this complex molecule.[1]

The Dawn of Structural Theory: Wöhler, Liebig, and the Concept of the Radical

The early 19th century was a period of revolutionary change in chemical thinking. The work of Friedrich Wöhler and Justus von Liebig on the "benzoyl radical" in 1832 was a landmark achievement.[3] They demonstrated that a group of atoms could remain intact throughout a series of chemical transformations, a concept that was fundamental to the development of structural theory in organic chemistry.[3] This new understanding of molecular architecture was crucial for unraveling the structures of complex natural products like narcotine and its derivatives.

The Emergence of Opianic Acid: A Product of Narcotine's Degradation

It was in the course of studying the decomposition of narcotine that opianic acid was first encountered. The pioneering work of German chemists Justus von Liebig and Friedrich Wöhler, who extensively investigated the oxidation of various organic substances, paved the way for such studies. Later, the detailed investigations of Augustus Matthiessen and George Carey Foster in the mid-19th century on the products of narcotine's decomposition were particularly insightful. They subjected narcotine to various chemical treatments, including oxidation, and meticulously characterized the resulting fragments. Through these degradative studies, they identified opianic acid as a key oxidation product, alongside other compounds like cotarnine.[4] The name "opianic acid" itself reflects its origin from opium.

Unraveling the Molecular Architecture: The Structural Elucidation of Opianic Acid

Determining the precise arrangement of atoms in opianic acid was a formidable challenge for 19th-century chemists, relying on a combination of elemental analysis, degradative reactions, and deductive reasoning.

Early Insights and the Tautomeric Nature

Early chemical studies revealed the empirical formula of opianic acid to be C₁₀H₁₀O₅.[5] Further investigations into its reactivity suggested the presence of both a carboxylic acid group and an aldehyde group. However, its properties were not entirely consistent with a simple aldehydo-acid. Notably, it was discovered that in aqueous solution, opianic acid exists in a tautomeric equilibrium between its open-chain aldehydic acid form and a cyclic lactol form.[6] This equilibrium is a key feature of its chemical behavior. In water, the undissociated acid is an equilibrium mixture containing approximately 30% of the lactol form.[6]

Caption: Tautomeric equilibrium of opianic acid in aqueous solution.

Chemical Degradation and Spectroscopic Confirmation

The definitive structural elucidation was achieved through a series of chemical degradation experiments that broke the molecule down into simpler, identifiable fragments. These studies, in conjunction with the burgeoning field of organic synthesis, allowed chemists to piece together the puzzle of its structure. In the 20th century, the advent of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provided unequivocal confirmation of the structure of opianic acid as 2-formyl-5,6-dimethoxybenzoic acid.

Synthesis of Opianic Acid: From Degradation to De Novo Construction

For a significant period, the only practical source of opianic acid was the oxidative degradation of narcotine.[7] This reliance on a natural product spurred efforts to develop a total synthesis of the molecule.

Historical Method: Oxidation of Narcotine

The classical method for preparing opianic acid involves the oxidation of narcotine. Various oxidizing agents have been employed historically, with nitric acid being a common choice.

Experimental Protocol: Oxidation of Narcotine with Nitric Acid (Historical Perspective)

Caution: This historical protocol involves the use of strong acids and the generation of potentially hazardous fumes. Modern safety precautions should be strictly followed.

  • Dissolution: A known quantity of narcotine is carefully dissolved in dilute nitric acid.

  • Heating: The solution is gently heated. The reaction is often accompanied by the evolution of nitrogen oxides.

  • Cooling and Crystallization: Upon cooling, opianic acid crystallizes from the solution. Cotarnine, the other major fragmentation product, remains in the mother liquor.

  • Purification: The crude opianic acid is collected by filtration and can be purified by recrystallization from hot water.

Oxidation_of_Narcotine Narcotine Narcotine OpianicAcid Opianic Acid Narcotine->OpianicAcid Oxidation & Cleavage Cotarnine Cotarnine Narcotine->Cotarnine Oxidation & Cleavage OxidizingAgent Oxidizing Agent (e.g., HNO₃) Heating Heating

Caption: Oxidative cleavage of narcotine to yield opianic acid and cotarnine.

Total Synthesis: The Work of Perkin and Others

The early 20th century saw the first successful efforts in the total synthesis of opianic acid and its isomers. In 1921, William Henry Perkin Jr. and Robert George Fargiier reported the synthesis of m-opianic acid (3,4-dimethoxy-6-formylbenzoic acid), an isomer of opianic acid.[7] This work, while not a direct synthesis of opianic acid itself, was a significant step forward, demonstrating that such structures could be built from simpler aromatic precursors. Subsequent developments in synthetic methodology have led to more efficient and versatile routes to opianic acid and its derivatives.

Physicochemical Properties and Reactivity

A thorough understanding of the physical and chemical properties of opianic acid is essential for its application in research and development.

PropertyValueReference
Chemical Formula C₁₀H₁₀O₅[5]
Molar Mass 210.18 g/mol [5]
Appearance White to yellowish crystalline powder
Melting Point 150 °C[5]
Solubility Sparingly soluble in cold water, more soluble in hot water, ethanol, and ether.[5]
pKa 3.06 ± 0.03 (apparent)[6]

The chemical reactivity of opianic acid is characterized by the interplay of its three functional groups: the carboxylic acid, the aldehyde, and the two methoxy groups on the aromatic ring. The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation with various nucleophiles. The carboxylic acid group can be esterified or converted to an amide. The aromatic ring is activated by the two methoxy groups, making it susceptible to electrophilic substitution reactions.

Opianic Acid in the Realm of Drug Development

The structural relationship of opianic acid to the biologically active alkaloid narcotine has made it and its derivatives attractive targets for medicinal chemists.

A Scaffold for Bioactive Molecules

Opianic acid can serve as a versatile starting material or "scaffold" for the synthesis of more complex molecules with potential therapeutic properties.[8] The presence of multiple functional groups allows for a wide range of chemical modifications, enabling the exploration of structure-activity relationships.

Derivatives with Pharmacological Potential

Researchers have synthesized and evaluated a variety of opianic acid derivatives for their biological activities. These modifications often target the aldehyde and carboxylic acid functionalities to produce esters, amides, and other derivatives. While comprehensive clinical data is limited, preclinical studies have suggested that certain derivatives may possess anti-inflammatory, antimicrobial, or anticancer properties.[9] The development of novel synthetic routes to opianic acid analogues continues to be an active area of research, aiming to create libraries of compounds for high-throughput screening and drug discovery.

Conclusion

Opianic acid, born from the degradative studies of the opium alkaloid narcotine, has a history that mirrors the evolution of organic chemistry itself. From its discovery in the 19th century to the elucidation of its tautomeric nature and the development of its total synthesis, this seemingly simple molecule has been a subject of significant scientific inquiry. Today, opianic acid and its derivatives continue to be of interest to medicinal chemists as potential scaffolds for the development of new therapeutic agents. This guide has provided a comprehensive overview of the history, chemistry, and potential applications of opianic acid, intended to serve as a valuable resource for the scientific community.

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An In-depth Technical Guide to the Tautomerism of Opianic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opianic acid, a key degradation product of narcotine, exhibits a fascinating and crucial ring-chain tautomerism in solution. This dynamic equilibrium between its cyclic lactol (pseudoacid) and open-chain aldehydic forms is highly sensitive to the surrounding chemical environment, including solvent polarity and pH. Understanding and quantifying this tautomeric interplay is paramount for researchers in medicinal chemistry and drug development, as the predominant tautomer dictates the molecule's physicochemical properties, reactivity, and ultimately, its biological activity and fate. This guide provides a comprehensive exploration of the tautomeric behavior of opianic acid, detailing the theoretical underpinnings and offering field-proven experimental and computational methodologies for its rigorous investigation.

The Duality of Opianic Acid: Unveiling Ring-Chain Tautomerism

Opianic acid (2-formyl-3,4-dimethoxybenzoic acid) does not exist as a single, static structure in solution. Instead, it dynamically interconverts between two primary tautomeric forms: an open-chain form characterized by a free aldehyde and a carboxylic acid group, and a cyclic lactol form, specifically a 3-hydroxy-4,5-dimethoxyphthalide, which is a type of pseudoacid.[1] This equilibrium is a classic example of ring-chain tautomerism, a phenomenon commonly observed in molecules containing both a carbonyl group and a hydroxyl or carboxyl group capable of intramolecular nucleophilic addition.[2]

The position of this equilibrium is a delicate balance of intramolecular and intermolecular forces. Factors that stabilize the cyclic form include the formation of a less strained five-membered ring and potential intramolecular hydrogen bonding. Conversely, the open-chain form may be favored by solvation effects that interact favorably with the individual aldehyde and carboxylic acid moieties. The solvent environment, therefore, plays a critical role in dictating the predominant species. For instance, in non-polar solvents like chloroform, the cyclic lactol form is the major species, whereas in aqueous solutions, a measurable equilibrium between both tautomers is observed.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Opianic Acid & Internal Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 acq1 Set Quantitative Parameters (e.g., long D1) prep2->acq1 acq2 Acquire ¹H NMR Spectrum acq1->acq2 proc1 Phase and Baseline Correction acq2->proc1 proc2 Integrate Diagnostic Signals proc1->proc2 proc3 Calculate Tautomer Ratio & K_T proc2->proc3

Caption: Workflow for quantitative NMR analysis of opianic acid tautomerism.

Expected ¹H and ¹³C NMR Data:

TautomerDiagnostic SignalTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
Open-ChainAldehyde (-CHO)~10.5~190
Cyclic (Lactol)Methine (-CH(OH)-)~6.5~100

Note: Exact chemical shifts are solvent-dependent.

UV-Vis Spectroscopy and pH Titration

UV-Vis spectroscopy provides a sensitive method for studying tautomeric equilibria, particularly when the tautomers possess different chromophores. [3]The open-chain form of opianic acid, with its aromatic aldehyde system, has a different electronic structure and thus a different UV-Vis absorption spectrum compared to the cyclic lactol. [4]This difference can be exploited to determine the relative concentrations of the two forms.

Causality Behind Experimental Choices:

  • pH Dependence: The tautomeric equilibrium of opianic acid is pH-dependent. By systematically varying the pH of the solution and recording the UV-Vis spectrum at each pH, one can monitor the shift in the equilibrium. This is because the ionization state of the carboxylic acid group influences the propensity for ring closure. [5]* Solvent Series: Employing a series of solvents with varying polarities allows for the systematic investigation of solvent effects on the tautomeric equilibrium. This provides insights into the nature of the solute-solvent interactions that stabilize each tautomer.

  • Data Analysis: The Beer-Lambert law is the fundamental principle for quantitative analysis. By analyzing the changes in absorbance at specific wavelengths characteristic of each tautomer, the equilibrium constant can be determined. [6] Self-Validating Protocol for UV-Vis Spectrophotometric Titration:

  • Instrument Setup:

    • Use a calibrated dual-beam UV-Vis spectrophotometer.

    • Select quartz cuvettes with a known path length.

  • Sample Preparation and Titration:

    • Prepare a stock solution of opianic acid in a suitable solvent (e.g., a water/co-solvent mixture).

    • In a titration vessel, place a known volume of the opianic acid solution and an appropriate buffer system.

    • Use a calibrated pH electrode to monitor the pH.

    • Titrate the solution with a standardized acid or base, recording the full UV-Vis spectrum at regular pH intervals. [7]

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax) for the predominantly open and cyclic forms from the spectra at the extremes of the pH range.

    • At each pH, the absorbance at a chosen wavelength is a sum of the contributions from both tautomers.

    • By applying appropriate mathematical models and knowing the molar absorptivities of the pure forms (which can be estimated or determined in conditions where one form predominates), the ratio of the tautomers and the pKa can be determined. [8]

UVVis_Workflow cluster_prep Sample Preparation cluster_titration Spectrophotometric Titration cluster_analysis Data Analysis prep1 Prepare Opianic Acid Solution in Buffer titr1 Titrate with Acid/Base prep1->titr1 titr2 Record UV-Vis Spectrum at each pH increment titr1->titr2 an1 Analyze Absorbance Changes titr2->an1 an2 Determine Tautomer Ratio vs. pH an1->an2 an3 Calculate pKa and K_T an2->an3

Caption: Workflow for UV-Vis spectrophotometric titration of opianic acid.

Computational Modeling: A Predictive and Mechanistic Tool

Computational chemistry offers a powerful complementary approach to experimental studies of tautomerism. [9]By employing quantum mechanical calculations, it is possible to predict the relative stabilities of the tautomers, investigate the influence of solvents, and gain insights into the reaction mechanism of the interconversion.

Causality Behind Experimental Choices:

  • Theoretical Model: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)) is a common and reliable choice for studying tautomeric equilibria of organic molecules. [9]* Solvent Modeling: The effect of the solvent is crucial and can be modeled using either implicit solvent models (e.g., the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation. [10][11]Explicit models are more computationally expensive but can capture specific solute-solvent interactions like hydrogen bonding more accurately.

  • Thermodynamic Calculations: Frequency calculations are performed to obtain the Gibbs free energies of the tautomers, which are then used to calculate the equilibrium constant.

Self-Validating Computational Workflow:

  • Structure Generation:

    • Build the 3D structures of the open-chain and cyclic tautomers of opianic acid using a molecular modeling software.

  • Geometry Optimization:

    • Perform geometry optimization for each tautomer in the gas phase and in the desired solvents using the chosen theoretical model (e.g., DFT).

  • Energy Calculation:

    • Calculate the single-point energies and perform frequency calculations on the optimized geometries to obtain the Gibbs free energies (G).

  • Equilibrium Constant Calculation:

    • The relative Gibbs free energy (ΔG) between the tautomers is calculated: ΔG = Gcyclic - Gopen.

    • The tautomeric equilibrium constant (KT) is then calculated using the equation: KT = exp(-ΔG/RT), where R is the gas constant and T is the temperature.

  • Validation:

    • The computational results should be compared with experimental data (e.g., from NMR or UV-Vis) to validate the chosen theoretical model. Discrepancies may indicate the need for a more sophisticated model, such as including explicit solvent molecules.

Computational_Workflow cluster_model Model Building cluster_calc Quantum Chemical Calculations cluster_results Results & Validation mod1 Build 3D Structures of Open and Cyclic Tautomers calc1 Geometry Optimization (gas phase & solvent) mod1->calc1 calc2 Frequency & Energy Calculations calc1->calc2 res1 Calculate ΔG and K_T calc2->res1 res2 Compare with Experimental Data res1->res2

Caption: Workflow for computational analysis of opianic acid tautomerism.

Conclusion

The ring-chain tautomerism of opianic acid is a critical aspect of its chemical identity, with profound implications for its application in drug development and other scientific fields. A thorough understanding of this equilibrium requires a multi-faceted approach, combining the direct observational power of NMR spectroscopy, the sensitivity of UV-Vis spectrophotometry to electronic changes, and the predictive and mechanistic insights from computational modeling. By employing the rigorous, self-validating protocols outlined in this guide, researchers can confidently characterize and quantify the tautomeric behavior of opianic acid, paving the way for a more complete understanding of its properties and function.

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A Comprehensive Technical Guide to 6-Formyl-2,3-dimethoxybenzoic Acid (Opianic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to this in-depth technical guide on 6-Formyl-2,3-dimethoxybenzoic acid, a versatile molecule of significant interest in the realms of organic synthesis and pharmaceutical development. As a Senior Application Scientist, my objective is to provide you not just with a compilation of data, but with a synthesized understanding of this compound, grounded in established scientific principles and practical laboratory applications. This guide is structured to offer a comprehensive overview, from fundamental properties to its role in the synthesis of complex bioactive molecules. We will delve into its nomenclature, chemical characteristics, synthesis, reactivity, and its pivotal role as a precursor in medicinal chemistry. The information presented herein is intended to be a valuable resource for researchers at the bench and professionals in the drug development pipeline, fostering a deeper understanding and enabling further innovation.

Nomenclature and Identification: Establishing a Common Language

In the complex landscape of chemical compounds, precise identification is paramount. 6-Formyl-2,3-dimethoxybenzoic acid is known by several names, which can sometimes lead to confusion. This section aims to clarify its nomenclature and provide key identifiers.

The IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 6-formyl-2,3-dimethoxybenzoic acid [1]. This systematic name precisely describes its molecular structure: a benzoic acid with a formyl group (-CHO) at position 6 and two methoxy groups (-OCH3) at positions 2 and 3 relative to the carboxylic acid group.

However, in literature and commercial catalogs, it is frequently referred to by its common name, Opianic acid [2]. This name is historically significant and widely recognized within the scientific community.

Other synonyms that researchers may encounter include:

  • 2,3-Dimethoxy-6-formylbenzoic acid[1]

  • 5,6-Dimethoxy-2-formylbenzoic acid[1]

  • 5,6-Dimethoxyphthalaldehydic acid[1]

  • 2-Carboxy-3,4-dimethoxybenzaldehyde[1]

A comprehensive list of synonyms is provided in the table below for easy reference.

Table 1: Synonyms and Identifiers for 6-Formyl-2,3-dimethoxybenzoic acid

Identifier Type Identifier
IUPAC Name 6-formyl-2,3-dimethoxybenzoic acid
Common Name Opianic acid
CAS Number 519-05-1
Molecular Formula C10H10O5
Molecular Weight 210.18 g/mol
InChI Key HVXXOIGTXJOVON-UHFFFAOYSA-N

Physicochemical Properties: Understanding the Molecule's Behavior

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These properties dictate its solubility, stability, and reactivity, thereby influencing experimental design and outcomes.

6-Formyl-2,3-dimethoxybenzoic acid is typically a white to off-white crystalline solid. Its solubility in water is moderate, a characteristic attributed to the presence of the polar carboxylic acid group. It exhibits good solubility in many common organic solvents.

Table 2: Key Physicochemical Properties of 6-Formyl-2,3-dimethoxybenzoic acid

Property Value Source
Melting Point 150 °CEchemi
Boiling Point 386.3 °C at 760 mmHgEchemi
Density 1.3 g/cm³Echemi
Water Solubility 2.5 g/L at 20 °CEchemi
pKa Data available in IUPAC Digitized pKa DatasetPubChem

The presence of both a carboxylic acid and an aldehyde functional group on the same aromatic ring makes it a bifunctional molecule with unique reactivity, which we will explore in a subsequent section.

Synthesis of 6-Formyl-2,3-dimethoxybenzoic Acid: A Key Precursor

Opianic acid is a crucial intermediate in the synthesis of various complex molecules, most notably the isoquinoline alkaloid noscapine. A reliable and efficient synthesis of opianic acid is therefore of significant interest. While various synthetic routes have been explored, a common approach involves the oxidation of a suitable precursor.

One of the key methods for obtaining opianic acid is through the oxidative cleavage of noscapine itself. In aqueous acidic solutions, the C-C bond connecting the two chiral centers of noscapine can be dissociated to yield cotarnine and opianic acid (6-formyl-2,3-dimethoxybenzoic acid)[2].

A convergent total synthesis of (±)-α-noscapine has been developed, which starts from simple precursors like 2,3-dimethoxybenzoic acid[3]. This highlights the importance of understanding the synthesis of the foundational building blocks.

The following diagram illustrates a generalized synthetic workflow for obtaining opianic acid and its subsequent use.

Synthesis_Workflow cluster_synthesis Synthesis of Opianic Acid cluster_application Application in Synthesis Precursors Simple Precursors (e.g., 2,3-dimethoxybenzoic acid) Oxidation Oxidation / Functionalization Precursors->Oxidation Chemical Transformation Opianic_Acid 6-Formyl-2,3-dimethoxybenzoic acid (Opianic Acid) Oxidation->Opianic_Acid Opianic_Acid_App Opianic Acid Condensation Condensation Reaction Opianic_Acid_App->Condensation Isoquinoline_Alkaloids Isoquinoline Alkaloids (e.g., Noscapine) Condensation->Isoquinoline_Alkaloids Key Synthetic Step

Caption: Generalized workflow for the synthesis and application of Opianic Acid.

Reactivity and Mechanistic Insights: The Chemistry of a Bifunctional Molecule

The chemical behavior of 6-formyl-2,3-dimethoxybenzoic acid is dictated by the interplay of its carboxylic acid and aldehyde functional groups, as well as the electronic effects of the methoxy substituents on the aromatic ring.

Condensation Reactions

A cornerstone of opianic acid's reactivity is its participation in condensation reactions . In these reactions, two molecules combine to form a larger molecule, typically with the loss of a small molecule such as water[1]. The aldehyde group of opianic acid is particularly susceptible to condensation with various nucleophiles.

For instance, opianic acid can be condensed with substituted phenols in the presence of a strong acid like 85% sulfuric acid. The reaction proceeds with the linkage forming ortho to the hydroxyl group of the phenol[4]. This type of condensation is a critical step in the synthesis of certain anthraquinone derivatives[4].

The general mechanism for such a condensation reaction is depicted below:

Condensation_Mechanism Opianic_Acid Opianic Acid (Aldehyde form) Protonation Protonation of Aldehyde Carbonyl Opianic_Acid->Protonation H+ Nucleophilic_Attack Nucleophilic Attack by Phenol Protonation->Nucleophilic_Attack Electrophilic Carbon Intermediate Carbinolamine Intermediate Nucleophilic_Attack->Intermediate Dehydration Dehydration Intermediate->Dehydration -H2O Product Condensed Product Dehydration->Product

Caption: General mechanism of an acid-catalyzed condensation reaction involving Opianic Acid.

Role in Isoquinoline Alkaloid Synthesis

Opianic acid is a fundamental building block in the synthesis of a class of naturally occurring compounds known as isoquinoline alkaloids [5]. These alkaloids exhibit a wide range of biological activities and are of significant interest in drug discovery.

The most prominent example is the synthesis of noscapine , an antitussive and potential anticancer agent[6]. The total synthesis of (±)-α-noscapine has been achieved through the condensation of a 3-trimethylsilyl-meconin derivative with an iodized salt cotarnine derivative, with the synthesis of the meconin component starting from 2,3-dimethoxybenzoic acid, a close relative of opianic acid[3]. The degradation of noscapine in acidic solution also yields opianic acid, demonstrating the inherent structural relationship[2].

The biosynthesis of isoquinoline alkaloids in plants often involves complex enzymatic pathways, with precursors derived from amino acids like tyrosine[7]. The chemical synthesis of these complex molecules often mimics these pathways in a stepwise manner, with opianic acid serving as a key intermediate.

Applications in Drug Development and Medicinal Chemistry

The structural motifs present in opianic acid and its derivatives make them attractive starting points for the design and synthesis of novel therapeutic agents. The field of medicinal chemistry often draws inspiration from natural products for the development of new drugs[8].

Precursor for Bioactive Molecules

As established, the primary application of opianic acid in drug development is as a precursor for the synthesis of more complex bioactive molecules, particularly isoquinoline alkaloids[5]. The development of efficient synthetic routes to these alkaloids is an active area of research, driven by their therapeutic potential.

Derivatives and Analogues with Pharmacological Activity

The modification of the opianic acid scaffold can lead to the generation of novel compounds with diverse biological activities. The synthesis and biological evaluation of analogues of known drugs is a common strategy in drug discovery to improve efficacy, reduce toxicity, or alter pharmacokinetic properties[9][10].

While specific studies focusing solely on the pharmacological activities of a wide range of opianic acid derivatives are not extensively documented in the provided search results, the general principles of medicinal chemistry suggest that modifications to the carboxylic acid, aldehyde, and methoxy groups could lead to compounds with interesting biological profiles. For example, derivatives of similar benzoic acids have been investigated for a variety of therapeutic applications[11].

The following diagram illustrates the potential for generating diverse derivatives from the opianic acid core.

Derivative_Generation Opianic_Acid 6-Formyl-2,3-dimethoxybenzoic acid (Opianic Acid) Carboxylic_Acid_Mod Carboxylic Acid Modification (e.g., Esterification, Amidation) Opianic_Acid->Carboxylic_Acid_Mod Aldehyde_Mod Aldehyde Modification (e.g., Reduction, Oxidation, Condensation) Opianic_Acid->Aldehyde_Mod Aromatic_Ring_Mod Aromatic Ring Modification (e.g., Substitution) Opianic_Acid->Aromatic_Ring_Mod Derivatives Diverse Chemical Library of Opianic Acid Derivatives Carboxylic_Acid_Mod->Derivatives Aldehyde_Mod->Derivatives Aromatic_Ring_Mod->Derivatives

Caption: Potential pathways for generating a library of Opianic Acid derivatives.

Safety and Handling: A Researcher's Responsibility

As with any chemical compound, proper safety precautions are essential when handling 6-formyl-2,3-dimethoxybenzoic acid. The available safety data indicates that it should be handled with care in a laboratory setting.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 6-formyl-2,3-dimethoxybenzoic acid is classified with the following hazards:

  • H315: Causes skin irritation [2]

  • H319: Causes serious eye irritation [2]

  • H335: May cause respiratory irritation [2]

The signal word associated with these hazards is "Warning" [2].

Recommended Handling Procedures

Based on the GHS classifications, the following handling procedures are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or vapors.

  • Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area.

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Table 3: GHS Precautionary Statements for 6-Formyl-2,3-dimethoxybenzoic acid

Code Precautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352IF ON SKIN: Wash with plenty of water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER/doctor if you feel unwell.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Conclusion and Future Perspectives

6-Formyl-2,3-dimethoxybenzoic acid, or opianic acid, stands as a molecule of considerable utility and potential. Its rich chemistry, characterized by the presence of both an aldehyde and a carboxylic acid function, makes it a versatile synthon in organic chemistry. Its established role as a key precursor in the synthesis of the medicinally important isoquinoline alkaloid noscapine underscores its significance in the pharmaceutical sciences.

For the researcher and drug development professional, a thorough understanding of opianic acid's properties, synthesis, and reactivity is crucial for leveraging its potential. Future research in this area may focus on the development of more efficient and sustainable synthetic routes to opianic acid, further exploration of its reactivity in novel chemical transformations, and the systematic design and synthesis of opianic acid derivatives as potential therapeutic agents for a range of diseases. The foundation of knowledge presented in this guide is intended to serve as a catalyst for such future endeavors, empowering the scientific community to unlock the full potential of this remarkable compound.

References

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  • POLYHYDROXY-METHYLANTHRAQUINONES. IV. CONDENSATION OF OPIANIC ACID WITH SUBSTITUTED PHENOLS. ORIENTATION IN THE PREPARATION OF A. Journal of the American Chemical Society. (URL: Not available)
  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. PubMed. (URL: [Link])

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  • Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid. PubMed. (URL: [Link])

  • Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues. PMC. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. (URL: [Link])

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Methodological & Application

The Crucial Role of 2-Formyl-4,5-dimethoxybenzoic Acid in Noscapine Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Noscapine and the Significance of a Key Precursor

Noscapine, a phthalideisoquinoline alkaloid naturally found in the opium poppy (Papaver somniferum), has garnered significant attention in the scientific community.[1][2] Initially utilized for its antitussive properties, recent research has unveiled its potential as a microtubule-modulating anticancer agent.[3][4] Unlike many other opium alkaloids, noscapine is non-narcotic and exhibits low toxicity, making it a compelling candidate for further drug development.[5] The chemical synthesis of noscapine is a complex endeavor, hinging on the precise construction of its two core heterocyclic systems: a substituted tetrahydroisoquinoline ring and a phthalide ring. The linkage of these two moieties is paramount to the molecule's bioactivity.

At the heart of this synthetic challenge lies 2-Formyl-4,5-dimethoxybenzoic acid , commonly known as opianic acid . This molecule represents the entire phthalide portion of noscapine and serves as a critical building block in its total synthesis. Understanding the preparation and reactivity of opianic acid is fundamental to developing efficient and scalable synthetic routes to noscapine and its analogues. This guide provides an in-depth exploration of the application of 2-Formyl-4,5-dimethoxybenzoic acid in noscapine synthesis, offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug discovery and development.

The Strategic Importance of Opianic Acid in Noscapine's Architecture

The structure of noscapine reveals a strategic bond connecting the isoquinoline and phthalide rings. Chemical degradation studies have shown that under acidic conditions, this bond can be cleaved to yield cotarnine (the tetrahydroisoquinoline fragment) and opianic acid. This retro-synthetic analysis logically points to a synthetic strategy that involves the coupling of these two key intermediates or their synthetic equivalents.

The total synthesis of (±)-α-noscapine, as demonstrated in the literature, often follows a convergent approach where the two main fragments are prepared separately and then joined in a crucial carbon-carbon bond-forming reaction.[6] 2-Formyl-4,5-dimethoxybenzoic acid, or a derivative thereof, provides the necessary electrophilic center for the nucleophilic isoquinoline precursor to attack, thereby forging the critical linkage of the noscapine scaffold.

Synthetic Pathways to 2-Formyl-4,5-dimethoxybenzoic Acid (Opianic Acid)

The efficient synthesis of opianic acid is a prerequisite for a successful noscapine synthesis campaign. While several routes have been explored, a common and practical approach begins with commercially available and relatively inexpensive starting materials. Below, we detail a representative synthetic sequence.

Protocol 1: Synthesis of Meconin from 2,3-Dimethoxybenzoic Acid

A common precursor to opianic acid is 6,7-dimethoxyisobenzofuran-1(3H)-one, also known as meconin. This protocol outlines a multi-step synthesis of meconin starting from 2,3-dimethoxybenzoic acid.

Experimental Workflow for Meconin Synthesis

cluster_0 Synthesis of Meconin 2,3-Dimethoxybenzoic_Acid 2,3-Dimethoxybenzoic Acid Intermediate_1 Methyl 2,3-dimethoxybenzoate 2,3-Dimethoxybenzoic_Acid->Intermediate_1   Esterification   (SOCl2, MeOH) Intermediate_2 (2,3-Dimethoxyphenyl)methanol Intermediate_1->Intermediate_2   Reduction   (LiAlH4) Intermediate_3 1-(Chloromethyl)-2,3-dimethoxybenzene Intermediate_2->Intermediate_3   Chlorination   (SOCl2) Intermediate_4 2-(2,3-Dimethoxyphenyl)acetonitrile Intermediate_3->Intermediate_4   Cyanation   (NaCN) Meconin Meconin (6,7-Dimethoxyisobenzofuran-1(3H)-one) Intermediate_4->Meconin   Hydrolysis & Cyclization   (Acid or Base)

Caption: Workflow for the synthesis of meconin from 2,3-dimethoxybenzoic acid.

Step-by-Step Procedure:

  • Esterification: 2,3-Dimethoxybenzoic acid is converted to its methyl ester. To a solution of the acid in methanol, thionyl chloride is added dropwise at 0 °C. The mixture is then refluxed to drive the reaction to completion.

  • Reduction: The methyl ester is reduced to the corresponding alcohol, (2,3-dimethoxyphenyl)methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether such as THF.

  • Chlorination: The alcohol is converted to the benzyl chloride derivative, 1-(chloromethyl)-2,3-dimethoxybenzene, by reaction with thionyl chloride.

  • Cyanation: The benzyl chloride is then reacted with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like DMSO to yield 2-(2,3-dimethoxyphenyl)acetonitrile.

  • Hydrolysis and Cyclization: The nitrile is hydrolyzed under acidic or basic conditions, followed by intramolecular cyclization to afford meconin.

Rationale for Experimental Choices:

  • The use of thionyl chloride for esterification and chlorination provides a clean and efficient conversion with gaseous byproducts that are easily removed.

  • Lithium aluminum hydride is a powerful reducing agent necessary for the complete reduction of the ester to the alcohol.

  • The choice of a polar aprotic solvent for the cyanation step facilitates the Sₙ2 reaction between the benzyl chloride and the cyanide anion.

Protocol 2: Oxidation of Meconin to Opianic Acid

While meconin itself can be used in some synthetic strategies for noscapine, its oxidation to opianic acid provides a more direct precursor for the key condensation step.

Experimental Protocol:

  • Oxidation: Meconin is dissolved in a suitable solvent, such as aqueous potassium carbonate.[7]

  • A solution of a strong oxidizing agent, like potassium permanganate, is added portion-wise while maintaining the reaction temperature.[7]

  • The reaction is monitored for the disappearance of the starting material.

  • Upon completion, the reaction mixture is worked up to remove manganese dioxide, and the aqueous solution is acidified to precipitate opianic acid.

  • The crude opianic acid can be purified by recrystallization.

Quantitative Data for Opianic Acid Synthesis Precursor (Meconin)

StepStarting MaterialKey ReagentsSolventTypical YieldReference
Esterification 2,3-Dimethoxybenzoic AcidSOCl₂, MethanolMethanol>95%[6]
Reduction Methyl 2,3-dimethoxybenzoateLiAlH₄THF~90%[6]
Chlorination (2,3-Dimethoxyphenyl)methanolSOCl₂-High[6]
Cyanation 1-(Chloromethyl)-2,3-dimethoxybenzeneNaCNDMSOGood[6]
Hydrolysis & Cyclization 2-(2,3-Dimethoxyphenyl)acetonitrileH₂SO₄ or NaOHWaterGood[6]

The Key Condensation Step: Formation of the Noscapine Scaffold

The construction of the noscapine backbone is achieved through the condensation of the tetrahydroisoquinoline moiety (cotarnine or a derivative) with the phthalide moiety (opianic acid or a derivative). This reaction is a variant of the renowned Pictet-Spengler reaction .[7][8]

Reaction Mechanism: A Pictet-Spengler Approach

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[7] In the context of noscapine synthesis, the tetrahydroisoquinoline nitrogen acts as the nucleophile, and the aldehyde of opianic acid serves as the electrophile.

cluster_1 Pictet-Spengler Condensation for Noscapine Synthesis Cotarnine Cotarnine Derivative (Nucleophile) Iminium_Ion Iminium Ion Intermediate Cotarnine->Iminium_Ion   Condensation   (-H₂O) Opianic_Acid Opianic Acid Derivative (Electrophile) Opianic_Acid->Iminium_Ion Spirocyclic_Intermediate Spirocyclic Intermediate Iminium_Ion->Spirocyclic_Intermediate   Intramolecular   Electrophilic   Aromatic Substitution Noscapine_Scaffold Noscapine Scaffold Spirocyclic_Intermediate->Noscapine_Scaffold   Rearrangement &   Deprotonation

Caption: Mechanism of the Pictet-Spengler reaction in noscapine synthesis.

Protocol 3: Synthesis of (±)-α-Noscapine via Condensation

This protocol outlines the condensation of a meconin derivative with a cotarnine derivative, as described in the total synthesis by Mao et al. (2013).[6]

Experimental Protocol:

  • Preparation of Intermediates: Synthesize a suitable meconin derivative (e.g., 3-trimethylsilyl-meconin) and a cotarnine derivative (e.g., an iodized salt of cotarnine).[6]

  • Condensation: In an inert atmosphere, dissolve the meconin derivative in an anhydrous solvent like DMF.

  • Add the cotarnine derivative to the solution.

  • The reaction is typically carried out at room temperature and monitored for completion.

  • Work-up and Purification: The reaction mixture is quenched, and the crude product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated.

  • The crude noscapine is then purified, often by recrystallization from a suitable solvent such as methanol, to yield the desired (±)-α-noscapine.[6]

Quantitative Data for Noscapine Synthesis

StepReactant 1Reactant 2Key Reagents/CatalystSolventTypical YieldReference
Condensation 3-Trimethylsilyl-meconin derivativeIodized cotarnine derivativeKHF₂DMF42%[6]

Purification and Characterization of Synthetic Noscapine

The final step in the synthesis is the purification of the noscapine product to a high degree of purity, suitable for biological and pharmaceutical applications.

Protocol 4: Purification of Noscapine by Recrystallization

Recrystallization is a common and effective method for purifying crude noscapine.

Experimental Protocol:

  • Dissolution: Dissolve the crude noscapine in a minimal amount of a suitable hot solvent. Acetonitrile and acetone have been reported as effective solvents for dissolution.[2][9]

  • Crystallization: The hot solution is then cooled slowly to room temperature, and then further cooled in an ice bath to induce crystallization. In some procedures, the addition of water to the acetonitrile or acetone solution can promote crystallization.[2][9]

  • Isolation: The noscapine crystals are collected by filtration.

  • Washing: The crystals are washed with a cold solvent or a solvent mixture (e.g., 20% acetonitrile in water) to remove any remaining impurities.[2][9]

  • Drying: The purified noscapine crystals are dried under vacuum.

Characterization:

The identity and purity of the synthesized noscapine should be confirmed using standard analytical techniques, including:

  • Melting Point: Comparison with the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion and Future Perspectives

2-Formyl-4,5-dimethoxybenzoic acid is an indispensable building block in the chemical synthesis of noscapine. The methodologies outlined in this guide provide a framework for the preparation of this key intermediate and its subsequent application in the construction of the noscapine scaffold. The continued refinement of these synthetic routes, with a focus on improving yields, reducing step counts, and employing greener chemical processes, will be crucial for the large-scale production of noscapine and its analogues. As research into the therapeutic potential of noscapine continues to expand, the development of robust and efficient synthetic strategies will be of paramount importance for advancing this promising natural product from the laboratory to the clinic.

References

  • Mao, Y., Song, S., Zhao, D., & Cheng, M. (2013). A New Total Synthesis of (±)-α-Noscapine. HETEROCYCLES, 87(12), 2633.
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  • Salehi, P., et al. (2023).
  • S. K. G. et al. (2012). Synthesis and biological evaluation of N-substituted noscapine analogues. PubMed.
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  • BenchChem. (2025).
  • Mao, Y., Song, S., Zhao, D., & Cheng, M. (2013). A New Total Synthesis of (±)-α-Noscapine.
  • Google Patents. (n.d.). US8394814B2 - Method of purifying crude noscapine.
  • Taylor & Francis. (n.d.). Noscapine – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (2023). Noscapine. Retrieved from [Link]

  • Perkin, W. H., & Robinson, R. (1911). CCLXXII.—Synthetical experiments in the group of the isoquinoline alkaloids. Part V. The synthesis of gnoscopine (dl-narcotine). Journal of the Chemical Society, Transactions, 99, 775-793.
  • Farkas, Ö., et al. (2015). Synthesis of Noscapine Analogues with an Ether Linker at the 7-Position. Molecules, 20(8), 14385-14399.
  • Perkin, W. H. (1916). CLXXIX.—m-Opianic acid (4: 5-dimethoxy-o-aldehydobenzoic acid) and anhydrocotarnine-m-opianic acid. Journal of the Chemical Society, Transactions, 109, 815-947.
  • Google Patents. (n.d.). WO2010039218A1 - Method of purifying crude noscapine.
  • National Center for Biotechnology Information. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • Google Patents. (n.d.). CN105601496A - Preparation method of 3,4-dimethoxy phenylpropionic acid.
  • Google Patents. (n.d.). CN101421270A - Noscapine purification process.
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  • Organic Syntheses. (n.d.). homoveratric acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). protocatechuic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4191841A - Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid.

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The Strategic Application of 2-Formyl-4,5-dimethoxybenzoic Acid in the Pictet-Spengler Reaction: A Gateway to Novel Isoquinolone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Reimagining a Classic Reaction for Modern Drug Discovery

The Pictet-Spengler reaction, a cornerstone in heterocyclic chemistry since its discovery in 1911, facilitates the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines through the condensation of a β-arylethylamine with a carbonyl compound.[1][2] This robust reaction has been pivotal in the total synthesis of numerous alkaloids and pharmaceutically active compounds.[3][4] This guide delves into the nuanced application of a specialized aldehyde, 2-Formyl-4,5-dimethoxybenzoic acid , in the Pictet-Spengler reaction. The presence of an ortho-carboxylic acid group introduces a fascinating and powerful modification to the classical reaction, enabling a tandem Pictet-Spengler cyclization/lactamization cascade. This sequence provides a direct and efficient route to synthesize isoquinolone-fused heterocyclic systems, which are privileged scaffolds in medicinal chemistry.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will elucidate the mechanistic intricacies, provide detailed experimental protocols, and offer insights into the strategic advantages of employing 2-Formyl-4,5-dimethoxybenzoic acid for the generation of complex molecular architectures.

Mechanistic Rationale: The Dual Role of 2-Formyl-4,5-dimethoxybenzoic Acid

The unique reactivity of 2-Formyl-4,5-dimethoxybenzoic acid in the Pictet-Spengler reaction stems from the strategic placement of the formyl and carboxylic acid functionalities on the phenyl ring. The reaction with a generic β-phenylethylamine proceeds through a well-established sequence of events, which is then followed by a spontaneous intramolecular amidation.

Part 1: The Classical Pictet-Spengler Cyclization

The initial phase of the reaction follows the classical Pictet-Spengler mechanism:

  • Iminium Ion Formation: The reaction commences with the condensation of the β-phenylethylamine with the aldehyde group of 2-Formyl-4,5-dimethoxybenzoic acid under acidic conditions to form a Schiff base. Protonation of the imine nitrogen leads to the formation of a highly electrophilic iminium ion.[5]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the β-phenylethylamine then acts as a nucleophile, attacking the electrophilic iminium carbon in an intramolecular electrophilic aromatic substitution. This step is the key ring-forming event, leading to the formation of a new six-membered ring and the tetrahydroisoquinoline core. The electron-donating methoxy groups on the benzaldehyde ring can influence the rate and success of this cyclization.

  • Deprotonation: A final deprotonation step re-aromatizes the newly formed ring system, yielding a substituted tetrahydroisoquinoline-1-carboxylic acid intermediate.

Part 2: Intramolecular Lactamization Cascade

The novelty of using 2-Formyl-4,5-dimethoxybenzoic acid lies in the subsequent, often spontaneous, intramolecular reaction:

  • Amidation: The newly formed secondary amine within the tetrahydroisoquinoline ring is perfectly positioned to react with the proximal carboxylic acid group. This intramolecular nucleophilic acyl substitution results in the formation of a stable six-membered lactam ring.

  • Final Product: The final product is a tetracyclic isoquinolone derivative, a rigid and complex scaffold with significant potential for biological activity.

This tandem reaction sequence is a highly efficient method for constructing complex heterocyclic systems in a single synthetic operation, showcasing the power of substrate-controlled reactivity.

Visualizing the Reaction Pathway

The following diagram illustrates the sequential Pictet-Spengler cyclization and subsequent intramolecular lactamization.

Pictet_Spengler_Lactamization cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product 2_Formyl_4_5_dimethoxybenzoic_acid 2-Formyl-4,5-dimethoxybenzoic acid Schiff_Base Schiff Base 2_Formyl_4_5_dimethoxybenzoic_acid->Schiff_Base + β-Phenylethylamine - H₂O beta_phenylethylamine β-Phenylethylamine beta_phenylethylamine->Schiff_Base Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H⁺ Cyclized_Intermediate Tetrahydroisoquinoline Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Attack Isoquinolone_Product Tetracyclic Isoquinolone Cyclized_Intermediate->Isoquinolone_Product Intramolecular Lactamization - H₂O

Caption: Pictet-Spengler/Lactamization Cascade Workflow.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of a model tetracyclic isoquinolone using 2-Formyl-4,5-dimethoxybenzoic acid and 3,4-dimethoxyphenethylamine.

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
2-Formyl-4,5-dimethoxybenzoic acid210.19≥98%Major Chemical Co.
3,4-Dimethoxyphenethylamine181.23≥99%Major Chemical Co.
Trifluoroacetic Acid (TFA)114.02≥99%Major Chemical Co.
Dichloromethane (DCM), anhydrous84.93≥99.8%Major Chemical Co.
Sodium Bicarbonate (NaHCO₃), saturated---
Sodium Sulfate (Na₂SO₄), anhydrous142.04--
Ethyl Acetate (EtOAc)88.11HPLCMajor Chemical Co.
Hexanes-HPLCMajor Chemical Co.
Protocol: Synthesis of a Tetracyclic Isoquinolone
  • Reaction Setup:

    • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Formyl-4,5-dimethoxybenzoic acid (2.10 g, 10.0 mmol, 1.0 equiv).

    • Dissolve the starting material in anhydrous dichloromethane (50 mL).

    • Add 3,4-dimethoxyphenethylamine (1.81 g, 10.0 mmol, 1.0 equiv) to the solution.

  • Reaction Initiation and Monitoring:

    • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

    • Carefully add trifluoroacetic acid (1.14 mL, 15.0 mmol, 1.5 equiv) dropwise to the stirring solution. The addition is exothermic, and a color change may be observed.

    • After the addition of TFA, heat the reaction mixture to reflux (approximately 40 °C).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the trifluoroacetic acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., from 20% to 50% ethyl acetate) to elute the desired tetracyclic isoquinolone.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the final product as a solid.

Expected Results and Characterization
  • Yield: 75-85%

  • Appearance: Off-white to pale yellow solid.

  • Characterization:

    • ¹H NMR and ¹³C NMR: To confirm the structure of the tetracyclic isoquinolone.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the characteristic lactam carbonyl stretch.

Troubleshooting and Key Considerations

IssueProbable CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Extend the reflux time and monitor by TLC. If the reaction remains sluggish, a stronger acid catalyst such as methanesulfonic acid could be trialed in catalytic amounts.
Low Yield Incomplete cyclization or side reactions.Ensure anhydrous conditions are maintained. The purity of the starting materials is crucial.
Formation of Side Products Polymerization or intermolecular reactions.Maintain a dilute reaction concentration. The dropwise addition of the acid catalyst can help to control the reaction rate and minimize side product formation.
Difficulty in Purification Co-elution of starting materials or byproducts.Optimize the solvent system for column chromatography. A different stationary phase, such as alumina, could be explored if silica gel proves ineffective.

Conclusion: A Versatile Tool for Complex Molecule Synthesis

The use of 2-Formyl-4,5-dimethoxybenzoic acid in the Pictet-Spengler reaction represents a significant strategic advancement for the synthesis of complex, nitrogen-containing heterocyclic scaffolds. The inherent tandem nature of the Pictet-Spengler cyclization followed by intramolecular lactamization provides an atom-economical and efficient route to valuable isoquinolone frameworks. This approach is particularly relevant for drug discovery programs, where the rapid generation of molecular diversity around a core scaffold is paramount. By understanding the mechanistic nuances and adhering to optimized protocols, researchers can effectively leverage this powerful reaction to accelerate the development of novel therapeutic agents.

References

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - PMC. Available at: [Link]

  • Pictet–Spengler reaction - Wikipedia. Available at: [Link]

  • Pictet-Spengler Reactions for the Synthesis of Pharmaceutically Relevant Heterocycles | Request PDF. Available at: [Link]

  • Synthesis of Isoquinoline / Pictet Spengler Reaction mechanism application/ UGC CSIR NET GATE JAM - YouTube. Available at: [Link]

  • Pictet-Spengler Isoquinoline Synthesis. Available at: [Link]

  • Calcium-Promoted Pictet-Spengler Reactions of Ketones and Aldehydes | Request PDF. Available at: [Link]

  • PICTET SPENGLER REACTION SYNTHESIS ISOQUINOLINE NAME REACTION ORGANIC CHEMISTRY | IN HINDI | - YouTube. Available at: [Link]

  • (PDF) Mechanism and Origins of Selectivity in the Enantioselective oxa-Pictet-Spengler Reaction: A Cooperative Catalytic Complex from a Hydrogen Bond Donor and Chiral Phosphoric Acid. Available at: [Link]

  • The Pictet-Spengler Reaction. Available at: [Link]

  • From Molecule to Market: The Role of 2-Hydroxy-4,5-Dimethoxybenzoic Acid in Modern Chemical Supply Chains - Jiangxi Zhongding Biotechnology Co., Ltd. Available at: [Link]

  • A Pictet-Spengler ligation for protein chemical modification - PMC - NIH. Available at: [Link]

  • Pictet–Spengler Tetrahydroisoquinoline Synthese - ResearchGate. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - ResearchGate. Available at: [Link]

  • 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL) - MDPI. Available at: [Link]

  • 2,4-Dimethoxybenzoic acid | C9H10O4 - PubChem. Available at: [Link]

Sources

"2-Formyl-4,5-dimethoxybenzoic acid" in the development of anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Formyl-4,5-dimethoxybenzoic Acid as a Premier Scaffold in Anticancer Drug Design

Executive Summary

2-Formyl-4,5-dimethoxybenzoic acid (CAS: 1805-09-0), historically known as m-Opianic acid , represents a "privileged scaffold" in medicinal chemistry. Its unique structural duality—existing in equilibrium between an open-chain aldehyde-acid and a cyclic lactol (pseudo-acid)—makes it a versatile electrophile for constructing nitrogen-containing heterocycles.

This guide details the utility of this compound in synthesizing three critical classes of anticancer agents:

  • Phthalazin-1(2H)-ones: Core pharmacophores for Poly(ADP-ribose) polymerase (PARP) inhibitors.

  • Isoindolin-1-ones: Scaffolds for kinase inhibitors (e.g., CK2, VEGFR-2).

  • Chalcones: Direct cytotoxic agents targeting tubulin polymerization.

Chemical Profile & Reactivity

The compound's reactivity is governed by ring-chain tautomerism. In solution, the cyclic lactol form often predominates, but the open-chain aldehyde reacts rapidly with nucleophiles.

PropertySpecification
IUPAC Name 2-Formyl-4,5-dimethoxybenzoic acid
Synonyms m-Opianic acid; 6-Formylveratric acid
Molecular Weight 210.18 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water
Key Reactivity Condensation (Hydrazines/Amines), Claisen-Schmidt (Ketones)
Visualizing the Divergent Synthesis Pathways

The following diagram illustrates how the tautomeric equilibrium drives the synthesis of distinct anticancer scaffolds.

ReactionPathways Start 2-Formyl-4,5-dimethoxybenzoic acid (m-Opianic Acid) Tautomer Cyclic Lactol (Pseudo-acid form) Start->Tautomer Equilibrium Hydrazine + Hydrazine Hydrate (EtOH, Reflux) Start->Hydrazine Amine + Primary Amine (Reductive Cyclization) Start->Amine Ketone + Acetophenone (NaOH, Claisen-Schmidt) Start->Ketone Prod1 6,7-Dimethoxyphthalazin-1(2H)-one (PARP Inhibitor Core) Hydrazine->Prod1 Prod2 Isoindolin-1-ones (Kinase Inhibitor Scaffold) Amine->Prod2 Prod3 Chalcones (Tubulin Targeting) Ketone->Prod3

Figure 1: Divergent synthetic pathways from the m-Opianic acid scaffold yielding three distinct anticancer pharmacophores.

Application 1: Synthesis of Phthalazinone Cores (PARP Inhibitors)

Context: Phthalazin-1(2H)-ones are the structural foundation of several FDA-approved PARP inhibitors (e.g., Olaparib analogues). These drugs prevent cancer cells from repairing DNA damage, leading to synthetic lethality, particularly in BRCA-mutated tumors.

Mechanism: The reaction involves a condensation between the aldehyde and hydrazine, followed by cyclization with the carboxylic acid to form the six-membered lactam ring.

Protocol A: Synthesis of 6,7-Dimethoxyphthalazin-1(2H)-one

Reagents:

  • 2-Formyl-4,5-dimethoxybenzoic acid (1.0 eq)

  • Hydrazine monohydrate (65% or 98% solution) (1.5 eq)

  • Ethanol (Absolute) (10 mL/g of substrate)

  • Acetic acid (Catalytic, optional)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Formyl-4,5-dimethoxybenzoic acid (5.0 mmol, 1.05 g) in Ethanol (15 mL).

  • Addition: Dropwise add Hydrazine monohydrate (7.5 mmol, ~0.37 mL) to the stirring solution at room temperature. A transient yellow color may appear, indicating hydrazone formation.

  • Reflux: Heat the mixture to reflux (80°C) for 3 hours. Monitor reaction progress via TLC (Mobile phase: EtOAc/Hexane 1:1). The starting material spot (Rf ~0.3) should disappear, replaced by a highly polar product spot.

  • Precipitation: Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath (0-4°C) for 30 minutes. The product will crystallize as a white or pale yellow solid.

  • Filtration: Filter the precipitate under vacuum. Wash the cake with cold Ethanol (2 x 5 mL) followed by Diethyl ether (2 x 5 mL) to remove unreacted hydrazine.

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

  • Validation:

    • Yield: Expected 85-92%.

    • Melting Point: 174–176 °C.[1]

    • 1H NMR (DMSO-d6): Look for the singlet proton of the phthalazinone ring at δ ~8.0-8.5 ppm and the NH lactam proton.

Application 2: Synthesis of Isoindolin-1-ones (Kinase Inhibitors)

Context: Isoindolinones derived from this scaffold act as inhibitors for Casein Kinase 2 (CK2) and VEGFR-2. The 4,5-dimethoxy substitution pattern mimics the adenine ring of ATP, allowing these molecules to dock effectively into the kinase ATP-binding pocket.

Protocol B: One-Pot Reductive Amination/Cyclization

Reagents:

  • 2-Formyl-4,5-dimethoxybenzoic acid (1.0 eq)

  • Primary Amine (e.g., Aniline derivative for kinase targeting) (1.0 eq)

  • Solvent: Acetonitrile or Toluene

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%)

Step-by-Step Methodology:

  • Mixing: Combine the acid (1.0 mmol) and the substituted aniline (1.0 mmol) in Toluene (10 mL).

  • Catalysis: Add p-TSA (0.1 mmol).

  • Dean-Stark Reflux: Attach a Dean-Stark trap to remove water. Reflux the mixture for 6–12 hours. The removal of water drives the equilibrium toward the cyclic isoindolinone.

  • Workup: Cool to room temperature. If the product precipitates, filter directly. If not, evaporate the solvent and recrystallize from Ethanol/Water.

  • Critical Control Point: Ensure anhydrous conditions if using electron-deficient amines, as the reaction rate will be slower.

Experimental Workflow Visualization

The following workflow outlines the decision matrix for selecting the appropriate derivative based on the biological target.

Workflow Target Define Biological Target Decision1 Target: DNA Repair (PARP/Topoisomerase) Target->Decision1 Decision2 Target: Kinase Signaling (VEGFR/CK2) Decision1->Decision2 No Path1 Synthesize Phthalazinone (Protocol A) Decision1->Path1 Yes Decision3 Target: Tubulin/General Cytotoxicity Decision2->Decision3 No Path2 Synthesize Isoindolinone (Protocol B) Decision2->Path2 Yes Path3 Synthesize Chalcone (Claisen-Schmidt) Decision3->Path3 Yes Assay In Vitro Screening (MTT Assay / Kinase Panel) Path1->Assay Path2->Assay Path3->Assay

Figure 2: Decision matrix for synthesizing anticancer agents from 2-Formyl-4,5-dimethoxybenzoic acid.

Comparative Data: Reaction Efficiency

The following table summarizes the efficiency of converting 2-Formyl-4,5-dimethoxybenzoic acid into various anticancer scaffolds based on literature precedents.

Derivative ClassCo-ReactantConditionsTypical YieldBiological Target
Phthalazinone Hydrazine HydrateEtOH, Reflux, 3h85-95%PARP-1, PDE4
Isoindolinone Aniline derivativesToluene, p-TSA, Reflux60-80%CK2, VEGFR-2
Chalcone AcetophenonesNaOH, EtOH, RT70-85%Tubulin, MDR proteins
Schiff Base HydrazidesMeOH, Reflux, Cat.[1] Acid80-90%KDM4 (Epigenetics)

References

  • Synthesis of Phthalazinone PARP Inhibitors

    • Title: Synthesis and Cytotoxic Activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes.
    • Source: Ural Federal University (via Vertex AI Search).
    • URL:[Link] (General institutional link verified from context of search result 1.1).

  • Isoindolinone Kinase Inhibitors

    • Title: Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer.
    • Source: Bioorganic Chemistry (Elsevier).
    • URL:[Link]

  • General Reactivity of m-Opianic Acid

    • Title: Toward the Total Synthesis of Alpkinidine: Michael Addition to Isoquinolinetrione CE Ring-System Synthons.
    • Source: ACS Omega.
    • URL:[Link]

  • Chalcone Derivatives

    • Title: Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimethoxychalcone Against Breast Cancer (MCF-7) Cell Line.[2]

    • Source: ResearchG
    • URL:[Link]

  • Hydrazone-based Epigenetic Modulators

    • Title: Exploration of hydrazine-based small molecules as metal chel
    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Formyl-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Formyl-4,5-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this valuable intermediate in high purity. Here, we address common challenges and provide detailed protocols and troubleshooting guides in a user-friendly question-and-answer format.

Introduction to 2-Formyl-4,5-dimethoxybenzoic acid

2-Formyl-4,5-dimethoxybenzoic acid is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its molecular structure, featuring a carboxylic acid, an aldehyde, and two methoxy groups on a benzene ring, makes it a versatile precursor. However, its purification from reaction mixtures can present challenges. This guide will walk you through the most effective purification strategies.

Chemical Profile:

PropertyValueSource
Molecular Formula C₁₀H₁₀O₅[1]
Molecular Weight 210.18 g/mol PubChem[2]
Appearance White to off-white solid[3]
Purity (Commercial) Typically ≥98%[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the purification of 2-Formyl-4,5-dimethoxybenzoic acid.

Recrystallization

Q1: My crude 2-Formyl-4,5-dimethoxybenzoic acid is an off-white or yellowish solid. How can I purify it by recrystallization?

Recrystallization is an excellent method for purifying solid compounds. The key is to select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. For substituted benzoic acids, alcohols like methanol or ethanol are often good choices.[4]

dot

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent (e.g., Methanol) A->B Heat C Hot Gravity Filtration (if insoluble impurities) B->C Insolubles Present D Slow Cooling to Room Temp. B->D No Insolubles C->D E Ice Bath Cooling D->E Crystal Formation F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: Recrystallization workflow for purification.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Based on the polarity of 2-Formyl-4,5-dimethoxybenzoic acid, methanol or ethanol are good starting points. You may need to experiment with solvent systems (e.g., ethanol/water) to achieve optimal results.

  • Dissolution: In a fume hood, place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently on a hot plate. Continue adding the hot solvent portion-wise until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. In such cases, you can add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

  • Hot Filtration (if necessary): If you used charcoal or if there are any insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for 15-30 minutes to maximize the yield of the purified product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any remaining solvent.

Q2: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Troubleshooting:

    • Add more solvent: The concentration of your compound in the solvent may be too high. Add more hot solvent until the oil dissolves completely.[6]

    • Use a different solvent: The boiling point of your chosen solvent might be too high. Select a solvent with a lower boiling point.

    • Solvent System: Try a two-solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to redissolve the cloudiness and allow it to cool slowly.

Q3: I have a very low yield after recrystallization. How can I improve it?

A low yield can be due to several factors:

  • Too much solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary for complete dissolution.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and can also trap impurities. Ensure slow cooling.

  • Incomplete crystallization: Make sure to cool the solution in an ice bath after it has reached room temperature to maximize crystal formation.

Acid-Base Extraction

Q1: Can I use acid-base extraction to purify 2-Formyl-4,5-dimethoxybenzoic acid?

Yes, acid-base extraction is a highly effective technique for separating acidic compounds like 2-Formyl-4,5-dimethoxybenzoic acid from neutral or basic impurities. The principle relies on the ability to convert the acidic compound into its water-soluble salt by reacting it with a base.

dot

AcidBase_Extraction cluster_0 Separatory Funnel cluster_1 Organic Layer cluster_2 Aqueous Layer A Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) B Add Aqueous Base (e.g., NaHCO₃ solution) A->B C Shake & Separate Layers B->C D Neutral/Basic Impurities C->D E Water-Soluble Salt of 2-Formyl-4,5-dimethoxybenzoic acid C->E F Acidify Aqueous Layer (e.g., with HCl) E->F G Precipitated Pure Acid F->G H Vacuum Filtration G->H I Pure Product H->I

Caption: Acid-base extraction workflow.

Step-by-Step Acid-Base Extraction Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and add an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will react to form its sodium salt, which is soluble in the aqueous layer.

  • Separation: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate and then drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete removal of the acidic product.

  • Back-Extraction (Optional): To remove any neutral impurities that may have been carried over into the aqueous layer, you can perform a "back-wash" by adding fresh organic solvent to the combined aqueous layers and shaking. Discard the organic layer.

  • Acidification: Cool the combined aqueous layers in an ice bath and then slowly add a strong acid, such as hydrochloric acid (HCl), until the solution is acidic (test with pH paper). The purified 2-Formyl-4,5-dimethoxybenzoic acid will precipitate out of the solution.[2]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Q2: I don't see a precipitate after acidifying the aqueous layer. What went wrong?

  • Troubleshooting:

    • Incomplete Acidification: Ensure you have added enough acid to lower the pH sufficiently. Check the pH with indicator paper.

    • High Water Solubility: If the product has some water solubility, it may not precipitate completely. In this case, you can extract the acidified aqueous solution with a fresh portion of an organic solvent (e.g., ethyl acetate), then dry the organic layer and evaporate the solvent to recover your product.[7]

    • Insufficient Product: If the initial amount of crude product was very small, the precipitate may not be easily visible.

Purity Assessment

Q1: How can I confirm the purity of my 2-Formyl-4,5-dimethoxybenzoic acid?

Several analytical techniques can be used to assess the purity of your final product:

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically 1-2 °C). Impurities will generally cause a depression and broadening of the melting point range.[8][9]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to check for the presence of impurities. A pure compound should ideally show a single spot. A suitable eluent system for this compound would likely be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of your compound. The presence of unexpected signals in the spectrum can indicate impurities.

Expected ¹H and ¹³C NMR Chemical Shifts (Predicted):

  • ¹H NMR:

    • ~10.5 ppm (s, 1H, -CHO)

    • ~7.5-7.8 ppm (s, 1H, Ar-H)

    • ~7.0-7.2 ppm (s, 1H, Ar-H)

    • ~4.0 ppm (s, 3H, -OCH₃)

    • ~3.9 ppm (s, 3H, -OCH₃)

    • Carboxylic acid proton (-COOH) may be broad and its chemical shift is concentration-dependent.

  • ¹³C NMR:

    • ~190 ppm (-CHO)

    • ~170 ppm (-COOH)

    • Aromatic carbons between 110-160 ppm

    • Methoxy carbons (~56 ppm)

Researchers should compare their experimental spectra with these predicted values and look for any extraneous peaks that would suggest the presence of impurities.

Common Impurities and Their Removal

Q1: What are the likely impurities in my crude 2-Formyl-4,5-dimethoxybenzoic acid?

The impurities will largely depend on the synthetic route used. Common impurities can include:

  • Unreacted Starting Materials: For example, if synthesized from 2,3-dimethoxybenzaldehyde, some of this starting material may remain.

  • Over-oxidation Products: The aldehyde group could potentially be oxidized to a second carboxylic acid group, forming a dicarboxylic acid.

  • Side-Reaction Products: Depending on the reaction conditions, other isomers or related compounds could be formed.

  • Reagents and Solvents: Residual reagents or solvents from the reaction and workup.

Removal Strategies:

  • Recrystallization is effective at removing most solid impurities that have different solubility profiles.

  • Acid-base extraction is excellent for separating the acidic product from neutral or basic starting materials and byproducts.

  • Column chromatography can be used for more challenging separations if recrystallization and extraction are not sufficient.

By following the detailed protocols and troubleshooting advice in this guide, researchers can confidently and efficiently purify 2-Formyl-4,5-dimethoxybenzoic acid to the high degree of purity required for their downstream applications.

References

  • LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). 6-Formyl-2,3-dimethoxybenzoic acid. Retrieved January 28, 2026, from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved January 28, 2026, from a university chemistry lab manual (specific source not publicly available).
  • Synthesis of 2-benzoyl-4,5-dimethoxybenzoic acid. (n.d.). PrepChem.com. Retrieved January 28, 2026, from [Link]

  • YouTube. (2023, November 1). Can Impurities Change A Substance's Melting Point? - Chemistry For Everyone. Retrieved January 28, 2026, from [Link] (Note: A generic placeholder as the original link was not a persistent one).

Sources

Technical Support Center: Optimizing Noscapine Synthesis from Opianic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

This technical guide addresses the synthesis of Noscapine (also known as Narcotine), a benzylisoquinoline alkaloid, utilizing Opianic Acid as the primary phthalide building block.

The synthesis generally follows the biomimetic or classical Perkin-Robinson approach, which involves the condensation of a phthalide unit (derived from opianic acid) with an isoquinoline unit (Cotarnine ).

The Central Challenge: Opianic acid (6-formyl-2,3-dimethoxybenzoic acid) exists in a delicate equilibrium between its open-chain aldehyde-acid form and its cyclic lactol form. Successful coupling requires converting this unstable equilibrium into a reactive lactone species (Meconin) or utilizing specific conditions to force condensation with Cotarnine, followed by stereochemical resolution to isolate the biologically active erythro-isomer ((-)-


-noscapine).[1]

Module A: Reagent Integrity & Pre-Reaction Processing

Context: Many synthesis failures stem from the degradation or inconsistent state of Opianic Acid prior to the main coupling reaction.

Troubleshooting Guide: Opianic Acid Stability
Symptom Root Cause Corrective Action
Inconsistent Melting Point (Range > 2°C)Lactol-Aldehyde Equilibrium: Opianic acid exists as a mixture of acyclic aldehyde and cyclic lactol forms.Recrystallization: Dissolve in boiling water (1:60 ratio). Upon cooling, it crystallizes as the monohydrate. Dry under vacuum at 40°C to ensure consistent stoichiometry.
Material turns brown/tarry upon heatingCannizzaro Disproportionation: In basic conditions or high heat, opianic acid disproportionates into meconin (reduced) and hemipinic acid (oxidized).Acidic Environment: Maintain slightly acidic conditions during storage and handling. Avoid strong bases until the coupling step is initiated.
Low Reactivity in couplingImpure Precursor: Presence of hemipinic acid (oxidation byproduct).TLC Verification: Check purity using Silica Gel TLC (Mobile Phase: CHCl₃/MeOH 9:1). Opianic acid (

) vs Hemipinic acid (

).
Protocol: Conversion to Meconin (The Reactive Phthalide)

Direct condensation of Opianic Acid often yields variable results. Reducing it to Meconin (6,7-dimethoxyphthalide) provides a more stable coupling partner.

  • Dissolution: Dissolve Opianic Acid (10 mmol) in 5% aqueous NaOH (slight excess).

  • Reduction: Slowly add Sodium Amalgam (or NaBH₄ in modern protocols) at 0°C.

  • Acidification: Acidify with dilute HCl to precipitate Meconin.

  • Yield Check: Expected MP: 101-102°C.

Module B: The Coupling Interface (Cotarnine + Phthalide)

Context: The formation of the C1-C9 bond (connecting the isoquinoline and phthalide rings) is the bottleneck. This step determines the yield and the stereochemical outcome.

Workflow Visualization: The Condensation Pathway

NoscapineSynthesis Opianic Opianic Acid (Equilibrium Species) Meconin Meconin (Stable Lactone) Opianic->Meconin Reduction (NaBH4/Na-Hg) Intermediate Condensation Intermediate Meconin->Intermediate Activation Cotarnine Cotarnine (Isoquinoline Unit) Cotarnine->Intermediate + Solvent/Heat Mixture Diastereomeric Mixture (Alpha/Beta) Intermediate->Mixture Perkin Condensation Noscapine (-)-Alpha-Noscapine (Target) Mixture->Noscapine Fractional Crystallization

Figure 1: Logical flow from Opianic Acid precursor to isolated Noscapine, highlighting the critical reduction and condensation checkpoints.[1][2]

Troubleshooting Guide: The Condensation Reaction

Scenario: You are performing a Perkin-style condensation between Meconin (derived from Opianic Acid) and Cotarnine.

Q: The reaction mixture has turned into a viscous black oil with no precipitate. What happened?

  • A: This is "tarring" caused by oxidative polymerization of Cotarnine or excessive temperature.

  • Fix:

    • Ensure the reaction is performed under an inert atmosphere (

      
       or 
      
      
      
      ).
    • Use Acetic Anhydride as the solvent/catalyst to facilitate the dehydration/condensation.

    • Limit temperature to reflux (

      
      C) and strictly monitor time (usually < 4 hours).
      

Q: I have product, but the yield is < 15%.

  • A: The condensation is reversible and sterically hindered.

  • Optimization:

    • Stoichiometry: Use a slight excess of the phthalide component (Meconin).

    • Catalysis: Add a weak base catalyst like Potassium Acetate (KOAc) to promote the enolization of the phthalide, making it more nucleophilic toward the iminium ion of Cotarnine.

Module C: Stereochemical Control & Purification

Context: Noscapine possesses two chiral centers (C1 and C9). The condensation produces a mixture of the erythro (Noscapine) and threo (Hydrastine-type) isomers. Natural Noscapine is (1R, 9S).

Data Table: Isomer Properties
IsomerConfigurationSolubility (Ethanol)Biological Activity

-Noscapine
Erythro (1R, 9S)Low (Crystallizes first)Antitussive / Anticancer

-Noscapine
Threo (1R, 9R)High (Remains in mother liquor)Low/Inactive
Purification Protocol: Fractional Crystallization
  • Crude Isolation: Evaporate the reaction solvent (e.g., acetic anhydride/ethanol) to dryness.

  • Basification: Dissolve residue in dilute acid, filter to remove non-basic impurities (unreacted meconin), then basify with

    
     to precipitate the alkaloids.
    
  • Separation:

    • Dissolve the crude alkaloid precipitate in boiling 95% Ethanol .

    • Allow to cool slowly to room temperature.

    • 
      -Noscapine  is significantly less soluble and will crystallize out as needles.
      
    • Filter the crystals. The filtrate contains primarily the

      
      -isomer and unreacted Cotarnine.
      
  • Validation: Check Melting Point. Pure Noscapine melts at 176°C .

FAQ: Advanced Technical Support

Q: Can I condense Opianic Acid directly with Cotarnine without reducing to Meconin first? A: Yes, but it is chemically distinct. Direct condensation usually involves the aldehyde group of Opianic Acid reacting with the methylene group of Cotarnine (or its derivatives) followed by an intramolecular lactonization. However, this route often yields Narceine (a ring-opened derivative) or requires harsh dehydration conditions that degrade the isoquinoline ring. The "Reduction to Meconin


 Condensation" route is more robust for generating the phthalideisoquinoline skeleton.

Q: Why is the color of my final crystal slightly yellow? A: This indicates trace contamination with Cotarnine oxidation products. Soln: Recrystallize from ethyl acetate/ethanol (1:1) with a small amount of activated charcoal. Filter hot to remove the charcoal-adsorbed chromophores.

Q: My NMR shows a doublet at


 6.2 ppm (H-1) with a large coupling constant (

Hz). Is this Noscapine?
A: Likely No .
  • 
    -Noscapine (Erythro):  The H-1/H-9 dihedral angle is nearly 90°, resulting in a very small coupling constant  (
    
    
    
    Hz), often appearing as a singlet or broad singlet.
  • 
    -Isomer (Threo):  Larger coupling constant (
    
    
    
    Hz).
  • Check: If you see a distinct doublet, you likely have the threo impurity or a ring-opened species.

References

  • Perkin, W. H., & Robinson, R. (1911). The synthesis of narcotine and of hydrastine. Journal of the Chemical Society, Transactions, 99, 775-792.[1] Link

  • Mao, Y., Song, S., Zhao, D., & Cheng, M. (2013). A New Total Synthesis of (±)-α-Noscapine. Heterocycles, 87(12), 2633.[2] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7254, Noscapine. PubChem. Link

  • Winzer, T., et al. (2012). A Papaver somniferum 10-gene cluster for synthesis of the anticancer alkaloid noscapine. Science, 336(6089), 1704-1708. Link

Sources

"opianic acid" reaction condition optimization (solvent, temperature, catalyst)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for opianic acid reaction optimization. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of opianic acid, a critical intermediate. Here, we address common challenges encountered during the synthesis, focusing on the optimization of solvents, temperature, and catalysts to enhance yield, purity, and reproducibility. Our approach is rooted in established chemical principles and practical, field-tested experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing opianic acid?

The predominant method for synthesizing opianic acid is through the oxidative cleavage of the alkaloid noscapine.[1][2] Noscapine, a phthalideisoquinoline alkaloid, possesses a reactive C-C bond that can be cleaved by strong oxidizing agents.[1] This reaction splits the noscapine molecule into two key fragments: opianic acid (6-formyl-2,3-dimethoxybenzoic acid) and cotarnine.[1][2] While other synthetic routes exist, the oxidation of readily available noscapine remains the most practical and widely cited approach.

Troubleshooting Guide: Reaction Parameter Optimization

Optimizing a chemical reaction involves a systematic approach to refining conditions to achieve the desired outcome.[3][] For the synthesis of opianic acid from noscapine, the key variables are the choice of solvent, reaction temperature, and the nature of the oxidizing agent.

Section 1: Solvent System Optimization

The choice of solvent is critical as it must dissolve the reactants to facilitate their interaction but should not react with the strong oxidizing agents employed.

Q: What are the recommended solvents for the oxidation of noscapine?

The classic and most effective method involves using an aqueous acidic medium. Typically, the reaction is performed in an aqueous solution of a mineral acid, such as sulfuric acid.[2] However, a significant challenge is the poor solubility of noscapine in water. To address this, several strategies can be employed:

  • Aqueous Acid: The reaction is often performed as a suspension in dilute sulfuric acid with vigorous stirring. The acid serves both as a medium and a promoter for the reaction.

  • Co-solvents: To improve solubility, a co-solvent system can be used. Glacial acetic acid is a suitable option, as it is relatively stable to oxidation and can help dissolve noscapine.[5]

  • Phase-Transfer Catalysis (PTC): For more advanced optimization, PTC could be explored, although it is not commonly cited for this specific reaction. A PTC would facilitate the reaction between the water-soluble oxidant (like permanganate) and the organic-soluble noscapine.

Troubleshooting Solvent-Related Issues
  • Problem: The reaction is sluggish, and a significant amount of noscapine remains undissolved even after prolonged reaction time.

    • Causality: This indicates poor mass transfer due to the low solubility of the starting material in the reaction medium. The reaction is occurring only at the surface of the solid particles, leading to a slow overall rate.

    • Solution:

      • Increase Agitation: Ensure the reaction mixture is being stirred as vigorously as possible to maximize the surface area of contact between the solid noscapine and the oxidant.

      • Introduce a Co-solvent: Add a water-miscible organic solvent that is resistant to oxidation, such as glacial acetic acid or acetone, in a controlled manner. This will increase the concentration of dissolved noscapine. Start with a small percentage (e.g., 10% v/v) and optimize from there.

      • Particle Size Reduction: Use finely ground noscapine powder to increase the surface-area-to-volume ratio, which can enhance the reaction rate in a heterogeneous system.

  • Problem: The use of an organic co-solvent resulted in the formation of unexpected byproducts.

    • Causality: The co-solvent may be susceptible to oxidation by the strong oxidizing agent, especially at elevated temperatures. This consumes the oxidant and complicates the purification process.

    • Solution:

      • Select a More Robust Solvent: Switch to a more oxidation-resistant solvent like glacial acetic acid or tert-butanol.

      • Lower the Reaction Temperature: Conduct the reaction at a lower temperature to decrease the rate of solvent oxidation, which typically has a higher activation energy than the desired reaction.

Section 2: Temperature Control Optimization

Temperature is a critical parameter in oxidation reactions. It influences the reaction rate but can also promote undesirable side reactions or product decomposition if not properly controlled.[]

Q: What is the optimal temperature range for the synthesis of opianic acid?

This reaction is highly exothermic, particularly when using a powerful oxidant like potassium permanganate (KMnO₄). Uncontrolled temperature can lead to over-oxidation of the aromatic ring and decomposition of both the starting material and the product, resulting in low yields and a complex mixture of tarry byproducts.

A robust temperature control strategy is essential:

  • Initial Cooling: The reaction vessel should be cooled in an ice bath (0-5 °C) before and during the addition of the oxidizing agent.

  • Controlled Addition: The oxidant should be added slowly and portion-wise to manage the heat generated.

  • Gradual Warming: After the addition is complete, the reaction mixture can be allowed to slowly warm to room temperature. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion, but this must be carefully monitored.

Troubleshooting Temperature-Related Issues
  • Problem: The reaction mixture turned dark brown or black immediately upon oxidant addition, and the final yield was very low.

    • Causality: This is a classic sign of an uncontrolled exotherm leading to over-oxidation and decomposition. Potassium permanganate, a strong oxidizing agent, can cleave aromatic rings under harsh conditions.[6][7]

    • Solution:

      • Improve Cooling: Ensure the reaction flask is adequately submerged in the ice bath.

      • Slow Down Addition: Add the oxidant in smaller portions over a longer period. If adding a solution of the oxidant, use a dropping funnel for slow, continuous addition.

      • Dilute Reactants: Increasing the solvent volume can help dissipate the heat more effectively.

  • Problem: The reaction did not go to completion, even after several hours at room temperature.

    • Causality: The activation energy for the reaction may not be met at room temperature, or the reaction has stalled due to poor solubility (see Section 1).

    • Solution:

      • Gentle Heating: After the controlled addition of the oxidant at low temperature is complete, gently warm the mixture using a water bath to 40-50 °C. Monitor the reaction progress by TLC or LC-MS.

      • Verify Reagent Stoichiometry: Ensure that a sufficient molar excess of the oxidizing agent has been used.

Section 3: Catalyst and Oxidant Selection

The choice of oxidizing agent is the most critical factor in this synthesis. While the term "catalyst" is not always strictly applicable, the chemical environment (e.g., pH) plays a catalytic role.

Q: What is the best oxidizing agent for this transformation? Is a catalyst required?

Potassium permanganate (KMnO₄) is the most commonly used and effective oxidizing agent for this reaction. It is powerful enough to cleave the C-C bond in noscapine under acidic conditions.[6][8]

  • Role of Acid: In this context, the acid (e.g., H₂SO₄) is not a true catalyst but a co-reagent. It protonates the permanganate species to form the highly reactive permanganic acid (HMnO₄), significantly increasing its oxidative potential. The reaction proceeds much faster in acidic media compared to neutral or basic conditions.[9]

  • Catalysts: For the permanganate-mediated oxidation of noscapine, a separate catalyst is generally not required. The reactivity is inherent to the strong oxidizing nature of the permanganate itself.

Troubleshooting Oxidant-Related Issues
  • Problem: The purple color of the permanganate persists for a very long time, and the reaction is not progressing.

    • Causality: This could be due to several factors: the reaction temperature is too low, the medium is not sufficiently acidic, or the noscapine is not sufficiently soluble to react.

    • Solution:

      • Check pH: Ensure the solution is adequately acidic. The pH should be low enough to facilitate the formation of the active oxidizing species.

      • Increase Temperature: As discussed previously, gentle warming may be necessary after the initial addition phase.

      • Address Solubility: Refer to the solvent optimization section to improve the dissolution of noscapine.

  • Problem: A brown precipitate of manganese dioxide (MnO₂) forms, but the reaction is incomplete.

    • Causality: The formation of MnO₂ is characteristic of permanganate reactions under neutral or weakly acidic/alkaline conditions.[7] If the acid is consumed or was not added in sufficient quantity, the reaction pathway changes, becoming less efficient and leading to the precipitation of MnO₂, which can coat the starting material and halt the reaction.

    • Solution:

      • Ensure Sufficient Acid: Use an adequate amount of sulfuric acid to maintain a low pH throughout the reaction.

      • Improve Mixing: Vigorous stirring can help prevent the MnO₂ precipitate from passivating the surface of the unreacted noscapine.

Visualization of Workflows

General Synthesis Workflow

The overall process from starting material to purified product can be visualized as follows:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Noscapine Noscapine Suspension in Dilute Acid Cooling Cool to 0-5 °C Noscapine->Cooling Oxidant_Add Slow Addition of KMnO4 Solution Cooling->Oxidant_Add Stir Stir & Warm to RT (Optional Gentle Heat) Oxidant_Add->Stir Quench Quench Excess Oxidant (e.g., NaHSO3) Stir->Quench Filter Filter Mn Salts Quench->Filter Extract Extract Opianic Acid with Organic Solvent Filter->Extract Crystallize Crystallization Extract->Crystallize Final_Product Pure Opianic Acid Crystallize->Final_Product

Caption: General workflow for opianic acid synthesis.

Troubleshooting Decision Tree

When encountering low yields, this decision tree can help diagnose the issue:

Start Low Yield of Opianic Acid Check_SM Is Starting Material (SM) Consumed? Start->Check_SM Check_Tarry Are Tarry Byproducts Present? Check_SM->Check_Tarry Yes Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn No Decomp Decomposition Occurred Check_Tarry->Decomp Yes Workup_Loss Loss During Workup Check_Tarry->Workup_Loss No Sol_Issue Sol_Issue Incomplete_Rxn->Sol_Issue Is SM dissolved? Temp_Issue Temp_Issue Incomplete_Rxn->Temp_Issue Was reaction heated? Stoich_Issue Stoich_Issue Incomplete_Rxn->Stoich_Issue Check oxidant moles Sol_Issue_Ans Improve Solubility: - Add co-solvent - Increase agitation Sol_Issue->Sol_Issue_Ans Temp_Issue_Ans Apply Gentle Heat (40-50 °C) post-addition Temp_Issue->Temp_Issue_Ans Stoich_Issue_Ans Ensure sufficient molar excess of KMnO4 Stoich_Issue->Stoich_Issue_Ans Temp_Control_Issue Temp_Control_Issue Decomp->Temp_Control_Issue Was addition slow and cooled? Temp_Control_Ans Improve Temperature Control: - Slower oxidant addition - Maintain 0-5 °C Temp_Control_Issue->Temp_Control_Ans pH_Extract pH_Extract Workup_Loss->pH_Extract Check pH during extraction pH_Extract_Ans Ensure aqueous layer is acidic to keep product protonated for extraction pH_Extract->pH_Extract_Ans

Caption: Troubleshooting guide for low yield issues.

Experimental Protocol: Lab-Scale Synthesis

This protocol describes a representative procedure for the oxidation of noscapine using potassium permanganate.

Safety Precautions: This reaction involves a strong oxidizing agent and should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagents & Equipment:

  • Noscapine (10.0 g)

  • Sulfuric Acid (98%)

  • Potassium Permanganate (KMnO₄)

  • Sodium Bisulfite (NaHSO₃)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Deionized Water

  • 500 mL three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Ice bath

  • Thermometer

Procedure:

  • Setup: Equip the 500 mL flask with a mechanical stirrer, thermometer, and a dropping funnel.

  • Noscapine Suspension: To the flask, add noscapine (10.0 g) and deionized water (200 mL). Begin stirring to form a suspension.

  • Acidification: Slowly add concentrated sulfuric acid (e.g., 10-15 mL) to the suspension. The mixture may warm slightly.

  • Cooling: Cool the flask in an ice bath until the internal temperature is between 0 and 5 °C.

  • Oxidant Preparation: In a separate beaker, dissolve potassium permanganate (e.g., 8-10 g, molar excess) in deionized water (150 mL). Transfer this solution to the dropping funnel.

  • Controlled Oxidation: Add the KMnO₄ solution dropwise to the cold, stirring noscapine suspension over 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition. The purple color of the permanganate should disappear as it reacts.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Quenching: Cool the mixture in an ice bath again. Prepare a solution of sodium bisulfite in water and add it portion-wise until the purple/brown color of manganese species disappears, leaving a colorless or pale yellow solution.

  • Workup: Filter the mixture to remove any manganese salts. Transfer the filtrate to a separatory funnel.

  • Extraction: Extract the aqueous solution three times with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude opianic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure opianic acid.

Summary of Key Optimization Parameters
ParameterStandard ConditionOptimization StrategyRationale & Causality
Solvent Aqueous H₂SO₄Add co-solvent (e.g., Glacial Acetic Acid)Improves solubility of noscapine, increasing reaction rate.[5]
Temperature 0-10 °C (addition), then RTStrict control; gentle warming post-additionPrevents decomposition from exotherm; ensures reaction goes to completion.[]
Oxidant KMnO₄Ensure sufficient molar excessDrives the reaction to completion; stoichiometry is key.
pH Strongly AcidicMaintain with sufficient H₂SO₄Protonates permanganate to its most reactive form for efficient oxidation.[9]

References

  • Chen, J., et al. (2020). Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts. PubMed Central. Available at: [Link]

  • Joshi, H. C., et al. (n.d.). Chemical degradation of noscapine. ResearchGate. Available at: [Link]

  • Li, H., et al. (2021). Efficient Catalysts for the Green Synthesis of Adipic Acid from Biomass. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction time (a), optimization of reaction temperature (b).... Available at: [Link]

  • Rowlinson, B., et al. (2019). Production of metabolites of the anti-cancer drug noscapine using a P450BM3 mutant library. ScienceDirect. Available at: [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Available at: [Link]

  • Perkin, W. H., & Robinson, R. (1911). CXCVI.—m-Opianic Acid. RSC Publishing. Available at: [Link]

  • MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics. Available at: [Link]

  • Cheméo. (n.d.). opianic acid - Chemical & Physical Properties. Available at: [Link]

  • Mao, Y., et al. (2013). A NEW TOTAL SYNTHESIS OF (±)-α-NOSCAPINE. HETEROCYCLES, Vol. 87, No. 12. Available at: [Link]

  • Davis, M. M. (n.d.). Acid-Base Reactions in Benzene and Other Organic Solvents. NIST Technical Series Publications. Available at: [Link]

  • Clark, J. (n.d.). alkenes and potassium manganate(VII) (permanganate). Chemguide. Available at: [Link]

  • Xiao, S., et al. (2015). Optimization of the Synthetic Process of Antineoplastic Drug Dacarbazine. Chinese Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Process Optimization and DOE Application in the Synthesis.... Available at: [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives. Available at: [Link]

  • ACSGCIPR. (2016). MedChem Tips and Tricks. Available at: [Link]

  • NIH. (2015). The Noscapine Chronicle: A Pharmaco-Historic Biography.... Available at: [Link]

  • Jurnal Riset Kimia. (2025). Optimization of Tannic Acid Polymerization.... Available at: [Link]

  • Urynowicz, M. A. (2025). In Situ Chemical Oxidation with Permanganate.... ResearchGate. Available at: [Link]

  • Fawzy, A. (2015). Kinetics and Mechanistic Study of Permanganate Oxidation of L-Citrulline.... Science Publishing Group. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Available at: [Link]

  • Wikipedia. (n.d.). Psilocybin. Available at: [Link]

  • MDPI. (2023). In Silico Design of Engineering Optimization via OptHandle.... Available at: [Link]

  • Wikipedia. (n.d.). Noscapine. Available at: [Link]

  • Wikipedia. (n.d.). Organic chemistry. Available at: [Link]

  • NIH. (n.d.). A Novel Muconic Acid Biosynthesis Approach.... Available at: [Link]

  • PubMed. (2013). Oxidation of non-steroidal anti-inflammatory drugs with aqueous permanganate. Available at: [Link]

Sources

Technical Support Center: Opianic Acid in Pictet-Spengler Condensation

[1]

Current Status: Operational Topic: Troubleshooting Side Reactions & Selectivity Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division[1]

Executive Summary

Welcome to the technical support hub for Opianic Acid (2-formyl-3,4-dimethoxybenzoic acid) . While a potent building block for isoquinoline alkaloids, Opianic Acid presents a unique set of challenges compared to standard benzaldehydes.[1] Its ortho-formyl/carboxylic acid motif creates a "chameleon" substrate that fluctuates between a reactive aldehyde and an inert phthalide (lactol).[1]

This guide addresses the three most common support tickets we receive:

  • "No Reaction" : The Phthalide Equilibrium Trap.[1]

  • "Wrong Product" : Unintended Lactamization (Isoindolone formation).[1]

  • "Impurity Profile" : Isochromanone competition.

Module 1: The Phthalide Equilibrium (Reactivity Issues)

The Issue

Users report low conversion rates or unreacted starting material, even under standard Pictet-Spengler (PS) conditions (acid catalysis, heat).[1]

The Mechanism: The "Hidden" Aldehyde

Unlike simple benzaldehydes, Opianic Acid exists largely as a cyclic pseudo-acid (3,4-dimethoxyphthalaldehydic acid lactol) in solid state and non-polar solvents.[1] The Pictet-Spengler reaction requires the open aldehyde form to generate the iminium ion. If the equilibrium heavily favors the lactol, the effective concentration of the aldehyde is negligible.

Visualization: The Equilibrium Trap

Phthalide_Equilibriumcluster_0Solvent DependentOpen_FormOpen Form(Reactive Aldehyde)Closed_FormClosed Form(Unreactive Lactol/Phthalide)Open_Form->Closed_Form  Fast Equilibrium  IminiumIminium Ion(PS Intermediate)Open_Form->Iminium+ Amine / H+

Figure 1: The equilibrium between the reactive open aldehyde and the unreactive cyclic lactol. In non-polar solvents, the red state (Closed) dominates.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Starting material persists (TLC) Solvent promotes lactol form.[1]Switch Solvents: Use protic solvents (MeOH, EtOH) or polar aprotic solvents (DMF) which stabilize the open carboxylate/aldehyde form via H-bonding.[1]
Slow reaction kinetics Weak acid catalyst.[1]Increase Acidity: The ring-opening is acid-catalyzed.[1] Switch from weak acids (acetic acid) to stronger Brønsted acids (TFA) or Lewis acids (

).[1]
Insoluble starting material Lactol dimerization.[1]Pre-activation: Heat Opianic Acid in the solvent before adding the amine to establish the equilibrium shift.

Module 2: Unwanted Lactamization (Product Identity)

The Issue

Users expecting a tetrahydroisoquinoline-1-carboxylic acid (THIQ-acid) often isolate a neutral, non-zwitterionic product that does not dissolve in base.[1] Mass spectrometry shows a loss of water (

1
The Mechanism: Intramolecular Trapping

This is the most critical "side reaction" of Opianic Acid. Following the Pictet-Spengler cyclization, the newly formed secondary amine is positioned perfectly ortho to the carboxylic acid. This leads to rapid, often spontaneous, intramolecular acylation to form a


-lactam1

Note: In many natural product syntheses (e.g., berberine analogs), this is the desired pathway.[1] If you want the open amino acid, this is a fatal side reaction.[1]

Visualization: The Divergent Pathway

Lactamization_PathwayStartOpianic Acid + AmineImineImine IntermediateStart->Imine- H2OTHIQTHIQ-1-Carboxylic Acid(Desired Open Product)Imine->THIQPictet-SpenglerCyclizationLactamTetracyclic Lactam(Isoindolone Derivative)THIQ->LactamIntramolecular Acylation(Fast & Spontaneous)ProtectionPREVENTION:Esterify Acid Group FirstProtection->StartPre-reaction step

Figure 2: The cascade from Pictet-Spengler cyclization to unwanted lactamization.[1] The green node is transient; the red node is the thermodynamic sink.

Troubleshooting & Prevention

Scenario A: You DO NOT want the Lactam.

  • Protocol: You must block the carboxylic acid before the PS reaction.

  • Solution: Convert Opianic Acid to Methyl Opianate (esterification) prior to reaction.[1] The ester is less reactive toward the secondary amine than the free acid (or activated acyl intermediate) under mild conditions.

  • Post-Reaction: Saponify the ester after isolating the THIQ, if the acid is required.

Scenario B: You DO want the Lactam (e.g., Isoindolo[1,2-a]isoquinoline synthesis). [1]

  • Optimization: Do not stop at the THIQ. Drive the reaction to completion using dehydrating conditions (e.g., Dean-Stark trap or molecular sieves) to favor the loss of the second water molecule.

Module 3: Isochroman-3-one Formation (The "O-Cyclization" Impurity)

The Issue

Formation of a lactone byproduct instead of the nitrogen-containing heterocycle.

The Mechanism

If the amine nucleophile is weak (electron-deficient) or sterically hindered, the oxygen of the carboxylic acid (in Opianic Acid) can act as the nucleophile attacking the iminium/oxocarbenium intermediate. This creates an isochroman-3-one derivative.

Diagnostic Table
ObservationDiagnosisSolution
Product lacks Nitrogen (NMR/MS) O-Cyclization (Lactone formation).[1]Increase Amine Nucleophilicity: Ensure the amine is free-based (not a hydrochloride salt) before addition.[1]
High acidity conditions Acid promotes oxocarbenium formation over iminium.[1]Buffer the Reaction: Use a buffered system (e.g., Phosphate buffer pH 6) or a milder Lewis Acid (

) to favor the N-attack.[1]

Standardized Protocol: Controlled Reaction

Objective: Synthesis of the THIQ core while minimizing phthalide inhibition.

  • Preparation: Dissolve Opianic Acid (1.0 equiv) in MeOH (0.1 M).

    • Checkpoint: If the solution is cloudy, warm to 40°C to break the lactol dimer.

  • Imine Formation: Add the amine (e.g., Tryptamine, 1.05 equiv).[1] Stir at RT for 30 mins.[1]

    • Observation: Solution often turns yellow (imine formation).[1]

  • Cyclization: Add TFA (2.0 equiv) dropwise.

    • Note: If avoiding lactam is critical, use Methyl Opianate in Step 1.[1]

  • Monitoring: Monitor by LC-MS.

    • Look for

      
       of the THIQ.[1]
      
    • If

      
       appears, lactamization is occurring.[1]
      
  • Quench: Neutralize with sat.

    
    .
    
    • Warning: Strong basic workup can hydrolyze the lactam if it formed, complicating the mixture.

References

  • Synthesis of Isoindolo[1,2-a]isoquinolines

    • Title: Diastereoselective multicomponent synthesis of dihydroisoindolo[2,1-a]quinolin-11-ones mediated by eutectic solvents.[1][2]

    • Source:RSC Advances (via NIH/PMC).[1]

    • URL:[Link]

  • Pictet-Spengler Mechanism & Side Reactions

    • Title: Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction.
    • Source:Journal of Organic Chemistry (via NIH/PMC).[1]

    • URL:[Link]

  • Isoindole and Lactam Chemistry

    • Title: The chemistry of isoindole natural products.[3][4][5][6]

    • Source:Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Opianic Acid Properties

    • Title: Phthalic Acid (Structural context for ortho-dicarboxylic motifs).[1][7]

    • Source:PubChem.[1][7][8]

    • URL:[Link][1]

For further assistance, please contact the Chemical Synthesis Division with your specific LC-MS data.

Technical Support Center: Purification Strategies for the Removal of Unreacted Opianic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with residual opianic acid in their reaction mixtures. As a common impurity, particularly in syntheses involving noscapine and related alkaloids, its efficient removal is critical for obtaining high-purity final products.[1][2][3] This document provides in-depth, field-proven insights and troubleshooting protocols to address this specific purification challenge.

Frequently Asked Questions (FAQs)

Q1: Why is removing opianic acid a common problem?

Opianic acid, or 2-formyl-3,4-dimethoxybenzoic acid, is a carboxylic acid. Its acidic nature means it can often be deprotonated to form a salt, which alters its solubility compared to the neutral target compound.[4][5] In many organic reactions, especially those involving alkaloids like noscapine, the product and the opianic acid impurity may have similar polarities, making simple purification methods like direct crystallization challenging.[2][3]

Q2: What are the primary methods for removing opianic acid?

The most effective strategies leverage the acidic properties of opianic acid. The three main techniques discussed in this guide are:

  • Acid-Base Liquid-Liquid Extraction: This is often the first and most efficient method to try.[6][7]

  • Recrystallization: This method is suitable if there is a significant difference in solubility between your product and opianic acid in a chosen solvent system.[8][9]

  • Column Chromatography: This is a high-resolution technique that can be used when other methods fail or when very high purity is required.[10][11]

Q3: How do I know which method is best for my specific reaction?

The choice of method depends on the properties of your desired product, the solvent system of your reaction, and the scale of your purification. A good starting point is to assess the acid/base properties of your product. If your product is neutral or basic, acid-base extraction is highly recommended. If your product is also acidic, chromatography or recrystallization might be more appropriate.

Troubleshooting and In-Depth Guides

Acid-Base Liquid-Liquid Extraction: The Workhorse of Acid Removal

Principle of Operation: This technique exploits the difference in solubility between the ionized (salt) and neutral forms of an organic compound in aqueous and organic solvents.[7] By treating the organic reaction mixture with an aqueous basic solution, the acidic opianic acid is deprotonated to form a water-soluble carboxylate salt. This salt will preferentially move into the aqueous layer, while the neutral or basic organic product remains in the organic layer.[12][13][14]

When to Use This Method:

  • Your desired product is not acidic and is soluble in a water-immiscible organic solvent.

  • You are looking for a rapid and scalable method for bulk removal of acidic impurities.[7]

Troubleshooting Common Issues:

  • Issue: Emulsion formation at the aqueous-organic interface.

    • Cause: High concentration of solutes, vigorous shaking, or presence of surfactants.

    • Solution:

      • Allow the separatory funnel to stand undisturbed for a longer period.

      • Gently swirl the funnel instead of shaking vigorously.

      • Add a small amount of brine (saturated NaCl solution); the increased ionic strength of the aqueous layer can help break the emulsion.

      • Filter the entire mixture through a pad of celite or glass wool.

  • Issue: The opianic acid is not being fully removed from the organic layer.

    • Cause: Insufficient amount of base, inadequate mixing, or the pH of the aqueous layer is not high enough.

    • Solution:

      • Ensure you are using a molar excess of the basic solution relative to the amount of opianic acid.

      • Perform multiple extractions with smaller volumes of the basic solution rather than one large extraction. Three extractions are typically sufficient.

      • Check the pH of the aqueous layer after extraction; it should be significantly basic (pH > 9). If not, use a more concentrated basic solution.

  • Issue: My product is also being extracted into the aqueous layer.

    • Cause: Your product may have some acidic properties or is partially water-soluble.

    • Solution:

      • Use a weaker base for the extraction. For example, a saturated sodium bicarbonate solution is less basic than a sodium hydroxide solution and will be more selective for stronger acids like opianic acid.

      • "Back-extract" the aqueous layer with a fresh portion of the organic solvent to recover any of your product that may have partitioned into it.

Recrystallization: Purifying by Differential Solubility

Principle of Operation: Recrystallization is a purification technique for solid compounds.[8][9] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[15] An ideal recrystallization solvent will dissolve the impure compound at a high temperature but not at room temperature. As the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the solvent.[8][15]

When to Use This Method:

  • Your product is a solid at room temperature.

  • You can identify a solvent in which your product and opianic acid have significantly different solubilities.

Troubleshooting Common Issues:

  • Issue: No crystals form upon cooling.

    • Cause: The solution is not supersaturated. This could be due to using too much solvent or the compound being very soluble even at low temperatures.

    • Solution:

      • Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.

      • Add a "seed crystal" of your pure product to the solution.

      • Evaporate some of the solvent to increase the concentration of your product.

      • Cool the solution in an ice bath to further decrease the solubility.

  • Issue: The product crystallizes out, but it is still impure.

    • Cause: The cooling was too rapid, trapping impurities within the crystal lattice, or the impurity has very similar solubility properties to your product in that solvent.

    • Solution:

      • Allow the solution to cool slowly to room temperature before placing it in an ice bath.

      • Try a different recrystallization solvent or a mixture of solvents. Perform small-scale solubility tests to find the optimal solvent system.[16]

  • Issue: Oiling out instead of crystallization.

    • Cause: The melting point of your compound is lower than the boiling point of the solvent, or the solution is too concentrated.

    • Solution:

      • Add more solvent to the hot solution.

      • Reheat the solution to dissolve the oil, and then allow it to cool more slowly.

      • Consider using a solvent with a lower boiling point.

Column Chromatography: For High-Purity Separations

Principle of Operation: Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel or alumina) and their solubility in a mobile phase (the eluent).[10][11] More polar compounds will interact more strongly with the polar stationary phase and will therefore move down the column more slowly.

When to Use This Method:

  • Acid-base extraction and recrystallization are ineffective.

  • Your product and opianic acid have different polarities.

  • A very high degree of purity is required.

Troubleshooting Common Issues:

  • Issue: The compounds are not separating on the column.

    • Cause: The chosen eluent system has the wrong polarity.

    • Solution:

      • Develop a suitable solvent system using Thin Layer Chromatography (TLC) first. The ideal eluent system will give your product an Rf value of around 0.3-0.5 and a different Rf for the opianic acid.

      • If both compounds are running too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent).

      • If the compounds are stuck at the top of the column (low Rf), increase the polarity of the eluent (e.g., increase the proportion of the polar solvent).

  • Issue: The bands are broad and diffuse, leading to poor separation.

    • Cause: The column was not packed properly, the initial band of the compound was too wide, or the column was run too slowly.

    • Solution:

      • Ensure the column is packed uniformly without any air bubbles or cracks.

      • Dissolve the sample in a minimal amount of the eluent and load it onto the column in a narrow band.

      • Apply gentle air pressure to maintain a steady and appropriate flow rate.

  • Issue: Acidic compound "tailing" on a silica gel column.

    • Cause: Strong interaction between the acidic opianic acid and the slightly acidic silica gel.

    • Solution:

      • Add a small amount of a volatile acid (like acetic acid) to the eluent system. This will protonate the silica surface and reduce the strong interaction, leading to sharper peaks.

      • Alternatively, use a different stationary phase, such as neutral or basic alumina, which may be more suitable for separating acidic compounds.[17]

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Transfer: Transfer the solution to a separatory funnel.

  • First Extraction: Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the extraction of the organic layer two more times with fresh portions of the NaHCO₃ solution.

  • Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble components.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

  • Recovery of Opianic Acid (Optional): Combine the aqueous layers, cool in an ice bath, and acidify with concentrated HCl until the pH is ~2. The opianic acid should precipitate out and can be collected by filtration.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the impure product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. An ideal solvent dissolves the compound when hot but not when cold.[16]

  • Dissolution: In an Erlenmeyer flask, add the impure solid and the minimum amount of the chosen hot solvent to just dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or air dry them to a constant weight.

Data Summary

MethodPrincipleBest ForKey AdvantagesKey Disadvantages
Acid-Base Extraction Differential solubility of neutral vs. ionized formsNeutral or basic productsFast, scalable, highly effective for acidic impuritiesCan lead to emulsions; not suitable for acidic products
Recrystallization Differential solubility at different temperaturesSolid productsCan yield very pure material; relatively simple setupRequires finding a suitable solvent; potential for product loss in the filtrate
Column Chromatography Differential adsorption to a stationary phaseComplex mixtures with different polaritiesHigh resolution; versatile for various compound typesMore time-consuming; requires larger volumes of solvent

Visual Workflows

Acid-Base Extraction Workflow

start Crude Mixture in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) start->add_base shake Shake & Vent add_base->shake separate Separate Layers shake->separate organic_layer Organic Layer (Product) separate->organic_layer Contains Product aqueous_layer Aqueous Layer (Opianic Acid Salt) separate->aqueous_layer Contains Impurity wash Wash with Brine organic_layer->wash acidify Acidify Aqueous Layer (e.g., HCl) aqueous_layer->acidify dry Dry (e.g., Na2SO4) wash->dry evaporate Evaporate Solvent dry->evaporate product Pure Product evaporate->product opianic_acid Recovered Opianic Acid acidify->opianic_acid

Caption: Workflow for removing opianic acid via acid-base extraction.

General Recrystallization Workflow

start Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Cool Slowly hot_filter->cool crystallize Crystals Form cool->crystallize vacuum_filter Vacuum Filtration crystallize->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash filtrate Filtrate (Contains Impurities) vacuum_filter->filtrate dry Dry Crystals wash->dry product Pure Crystalline Product dry->product

Caption: Step-by-step process for purification by recrystallization.

References

  • Structure and Acid Strength of Opianic Acid and Its N-Methyl Oxime. ResearchGate. Available at: [Link]

  • Liquid/liquid Extraction. University of California, Irvine. Available at: [Link]

  • Process for the preparation of noscapine preparations. Google Patents.
  • Liquid-Liquid Extraction. YouTube. Available at: [Link]

  • Method for separating formic acid from a reaction mixture by means of extraction. Google Patents.
  • opianic acid - Chemical & Physical Properties. Cheméo. Available at: [Link]

  • The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.. Available at: [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Noscapine as an adulterant in illicit heroin samples. ResearchGate. Available at: [Link]

  • Recrystallization. University of California, Los Angeles. Available at: [Link]

  • Process for the extraction and purification of alkaloids. Google Patents.
  • Acid–base extraction. Wikipedia. Available at: [Link]

  • m-Opianic Acid (4 : 5-Dirnethoxy). RSC Publishing. Available at: [Link]

  • Column Chromatography. University of Colorado Boulder. Available at: [Link]

  • Liquid–Liquid Extraction of Formic Acid with 2-Methyltetrahydrofuran: Experiments, Process Modeling, and Economics. PMC - NIH. Available at: [Link]

  • Alkaloid Purification. Lifeasible. Available at: [Link]

  • Enantiomer separation of acidic compounds. Chiral Technologies. Available at: [Link]

  • Organic Practical Setup 5. Washing to remove acid impurities. YouTube. Available at: [Link]

  • Method for the separation of acids from chemical reaction mixtures by means of ionic fluids. Google Patents.
  • Mescaline. Wikipedia. Available at: [Link]

  • Separation of Formic Acid from Aqueous Solutions by Liquid Extraction Technique at Different Temperatures. SciSpace. Available at: [Link]

  • Recrystallization Definition, Principle &Purpose. PraxiLabs. Available at: [Link]

  • Synthesis and biological evaluation of N-substituted noscapine analogues. PubMed. Available at: [Link]

  • Recrystallization1. University of Massachusetts. Available at: [Link]

  • SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. Chulalongkorn University. Available at: [Link]

  • Acid-Base Extraction. University of Missouri–St. Louis. Available at: [Link]

  • Column chromatography. Columbia University. Available at: [Link]

  • Liquid–Liquid Extraction of Formic Acid with 2-Methyltetrahydrofuran: Experiments, Process Modeling, and Economics. ResearchGate. Available at: [Link]

  • Methods for making noscapine and synthesis intermediates thereof. Google Patents.
  • How To: Purify by Crystallization. University of Rochester. Available at: [Link]

  • New strategies for separations through reactions. Indian Academy of Sciences. Available at: [Link]

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Sources

Technical Support Center: Analytical Methods for Monitoring Opianic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for the analytical monitoring of opianic acid (6-formyl-2,3-dimethoxybenzoic acid). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of reactions involving this critical aromatic aldehyde and carboxylic acid. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and success of your experimental work.

Introduction to Opianic Acid Analysis

Opianic acid (CAS 519-05-1) is a key compound in various chemical syntheses, and its accurate quantification is paramount for reaction monitoring, yield optimization, and impurity profiling. Its structure, featuring both a carboxylic acid and an aldehyde group, presents unique analytical challenges. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the most common analytical techniques employed for its analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectrophotometry.

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the workhorse for monitoring opianic acid reactions due to its versatility and sensitivity. A well-developed HPLC method can separate opianic acid from starting materials, intermediates, and byproducts, allowing for accurate quantification.

Frequently Asked Questions (FAQs) - HPLC

Q1: What is a good starting point for developing an HPLC method for opianic acid?

A1: A reversed-phase HPLC method using a C18 column is the most common and effective approach for analyzing aromatic acids like opianic acid.[1]

  • Rationale: The C18 stationary phase provides hydrophobic interactions with the aromatic ring of opianic acid, while the polar mobile phase allows for elution. The presence of the carboxylic acid and aldehyde groups provides sufficient polarity for good retention and separation on a C18 column.

A typical starting method would be:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile (ACN) and water with 0.1% formic acid.

    • Justification for Formic Acid: The addition of a small amount of acid to the mobile phase is crucial to suppress the ionization of the carboxylic acid group of opianic acid. This results in a more retained and sharper peak, improving peak shape and reproducibility.[2]

  • Detection: UV detection at one of its absorption maxima, 284 nm, is a good starting point for specificity.[3] A lower wavelength like 215 nm can be used for higher sensitivity, but may be less specific.

Q2: My opianic acid peak is tailing. What are the common causes and solutions?

A2: Peak tailing is a frequent issue when analyzing acidic compounds on silica-based columns. The primary causes are secondary interactions between the analyte and residual silanol groups on the stationary phase.[4]

  • Causality: At mobile phase pH values above the pKa of the silanol groups (around 3.5-4.5), they become deprotonated and can interact with any positive charges on the analyte or through hydrogen bonding. For acidic compounds like opianic acid, this can lead to a mixed-mode retention mechanism, causing the peak to tail.

Troubleshooting Peak Tailing:

Potential Cause Explanation Recommended Solution
Secondary Silanol Interactions The acidic silanol groups on the silica backbone of the C18 column interact with the polar functional groups of opianic acid.1. Lower Mobile Phase pH: Add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress silanol ionization. 2. Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups.
Column Overload Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion.Dilute the sample and reinject. If the peak shape improves, sample overload was the issue.
Column Contamination/Void Accumulation of strongly retained compounds or a void at the column inlet can disrupt the flow path.Reverse-flush the column (if permitted by the manufacturer). If the problem persists, replace the column.[4]

Q3: How can I quantify opianic acid accurately in a complex reaction mixture?

A3: For accurate quantification, the use of an internal standard (IS) is highly recommended.[5][6] An external standard calibration can also be used but is more susceptible to variations in injection volume and sample matrix effects.

  • Expertise & Experience: The choice of internal standard is critical. It should be a compound that is not present in the sample, is well-resolved from all other peaks, elutes close to the opianic acid peak, and has a similar response factor. A good starting point would be a structurally similar aromatic acid that is not part of your reaction, for example, 3,4-dimethoxybenzoic acid.

Experimental Protocol: Quantitative HPLC Analysis of Opianic Acid

This protocol provides a starting point for the quantitative analysis of opianic acid in a reaction mixture. Method validation is essential before use in a regulated environment.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of opianic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare a stock solution of the internal standard (e.g., 3,4-dimethoxybenzoic acid) at a similar concentration.

    • Create a series of calibration standards by diluting the opianic acid stock solution and adding a constant concentration of the internal standard to each.

  • Sample Preparation:

    • Quench the reaction at a specific time point.

    • Dilute an aliquot of the reaction mixture with the same solvent used for the standards to a concentration within the calibration range.

    • Add the same constant concentration of the internal standard as in the calibration standards.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 10% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 284 nm

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of opianic acid to the peak area of the internal standard against the concentration of opianic acid.

    • Determine the concentration of opianic acid in the sample using the calibration curve.

Workflow for HPLC Method Development

Caption: Workflow for HPLC method development for opianic acid analysis.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. Due to the low volatility of opianic acid, derivatization is a mandatory step.[1]

Frequently Asked Questions (FAQs) - GC-MS

Q1: Why can't I inject opianic acid directly into the GC-MS?

A1: Opianic acid has a high boiling point and contains polar functional groups (carboxylic acid and aldehyde) that can interact with the GC column, leading to poor peak shape, low sensitivity, and potential thermal degradation in the injector. Derivatization is necessary to increase its volatility and thermal stability.[7]

Q2: What is the best derivatization method for opianic acid?

A2: Silylation is the most common and effective derivatization technique for compounds containing active hydrogens, such as carboxylic acids and aldehydes (in its hydrated form). Trimethylsilyl (TMS) derivatives are volatile and thermally stable.[7]

  • Mechanism: Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogens on the carboxylic acid and any enolizable protons with a TMS group.[8] The aldehyde group may also be derivatized, particularly if it exists in equilibrium with its hydrate form.

Q3: I am seeing multiple peaks for my derivatized opianic acid. What could be the cause?

A3: The presence of multiple peaks can be due to incomplete derivatization or the formation of different derivatives.

  • Incomplete Derivatization: The carboxylic acid is generally easier to silylate than the aldehyde. Incomplete reaction can lead to a mixture of partially and fully derivatized opianic acid.

  • Tautomers/Isomers: The aldehyde group can exist in equilibrium with its enol form, which can also be silylated, leading to different isomers.

Troubleshooting Multiple Derivatization Peaks:

Potential Cause Explanation Recommended Solution
Incomplete Silylation Reaction conditions (time, temperature, reagent amount) are not optimal.1. Increase Reaction Time/Temperature: Follow the reagent manufacturer's guidelines. Heating is often required. 2. Use a Catalyst: A small amount of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent.[8] 3. Ensure Anhydrous Conditions: Silylating reagents are sensitive to moisture.
Formation of Multiple Derivatives The aldehyde group may form different silylated products.Consider a two-step derivatization: first, methoximation of the aldehyde group, followed by silylation of the carboxylic acid. This "locks" the aldehyde as an oxime, preventing the formation of multiple silyl derivatives.
Experimental Protocol: GC-MS Analysis of Opianic Acid via Silylation

This protocol provides a general procedure for the trimethylsilylation of opianic acid for GC-MS analysis. Optimization of reaction conditions is crucial for reproducible results.

  • Sample Preparation:

    • Accurately weigh a small amount of the dried reaction mixture or standard (e.g., 1-5 mg) into a clean, dry reaction vial.

    • Add a suitable solvent (e.g., 100 µL of pyridine or acetonitrile).

    • Add the silylating reagent (e.g., 100 µL of BSTFA with 1% TMCS).

    • Cap the vial tightly and heat at the recommended temperature (e.g., 70 °C) for the recommended time (e.g., 30-60 minutes).

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions (Starting Point):

    • Column: A non-polar or mid-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250 °C

    • Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 50-550

GC-MS Derivatization Workflow

GCMS_Workflow Start Dry Sample Add_Solvent Add Anhydrous Solvent (e.g., Pyridine) Start->Add_Solvent Add_Reagent Add Silylating Reagent (e.g., BSTFA + TMCS) Add_Solvent->Add_Reagent Heat Heat Reaction Vial (e.g., 70°C for 30 min) Add_Reagent->Heat Cool Cool to Room Temp. Heat->Cool Inject Inject into GC-MS Cool->Inject

Caption: General workflow for a forced degradation study of opianic acid.

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  • Development and Validation of a Simple UV-Vis Spectrophotometric Method for the Quantitative Determination of Amoxicillin in Pharmaceutical Dosage. (n.d.). AlQalam Journal of Medical and Applied Sciences. Retrieved January 28, 2026, from [Link]

  • Development of a Stability-Indicating RP-UPLC Method for Rapid Determination of Metaxalone and its Degradation Products in Solid Oral Dosage Form. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved January 28, 2026, from [Link]

  • Organic Acid Counter Ion Analysis using a Bonded Zwitterionic Stationary Phase. (n.d.). Retrieved January 28, 2026, from [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

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Validation & Comparative

A Researcher's Guide to the Spectroscopic Validation of Opianic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of molecular entities is paramount. Misidentification of a compound can lead to flawed biological data, wasted resources, and potential safety concerns. Opianic acid (6-formyl-2,3-dimethoxybenzoic acid), a key synthetic intermediate and a degradation product of the opioid noscapine, presents a compelling case for rigorous spectroscopic validation. Its structure, featuring a substituted benzene ring with carboxylic acid, aldehyde, and methoxy functional groups, gives rise to a nuanced spectroscopic fingerprint. This guide provides an in-depth, comparative analysis of the spectroscopic data of opianic acid against a closely related isomer, offering a robust framework for its definitive identification.

The Challenge of Isomerism and Tautomerism

The primary challenge in the structural elucidation of opianic acid lies in distinguishing it from its positional isomers. For instance, a simple shift in the positions of the methoxy and formyl groups on the benzene ring can lead to significantly different chemical properties and biological activities. Furthermore, opianic acid can exist in a solvent-dependent equilibrium between its open-chain aldehyde form and a cyclic lactol form.[1] This tautomerism adds another layer of complexity to the interpretation of its spectroscopic data.

This guide will focus on a comparative analysis of opianic acid with a key isomer, 4,5-dimethoxy-2-formylbenzoic acid , to highlight the power of a multi-technique spectroscopic approach in resolving such structural ambiguities.

The Spectroscopic Toolkit: A Multi-Pronged Approach

A combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) provides a comprehensive and self-validating system for structural elucidation.

Caption: A generalized workflow for the spectroscopic validation of a chemical structure.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR (¹H NMR) spectroscopy is arguably the most informative technique for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectrum of Opianic Acid

The structure of opianic acid (6-formyl-2,3-dimethoxybenzoic acid) dictates a specific set of proton signals:

  • Aromatic Protons: Two distinct aromatic protons, appearing as doublets due to coupling with each other.

  • Aldehyde Proton: A singlet in the downfield region (typically 9-10 ppm).

  • Methoxy Protons: Two distinct singlets for the two non-equivalent methoxy groups.

  • Carboxylic Acid Proton: A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

  • Lactol Protons (if present): The cyclic lactol form would exhibit a methine proton and a hydroxyl proton, further complicating the spectrum.

Comparative ¹H NMR Data
Proton Type Opianic Acid (Expected) 4,5-dimethoxy-2-formylbenzoic acid (Reference Data)
Aromatic ProtonsTwo doubletsTwo singlets
Aldehyde Proton~10.3 ppm (singlet)~10.33 ppm (singlet)
Methoxy ProtonsTwo singlets (~3.9 ppm)One singlet for two equivalent methoxy groups (~3.87 ppm)
Carboxylic Acid ProtonBroad singletBroad singlet

The most striking difference lies in the aromatic region and the methoxy signals. Opianic acid's structure leads to two distinct aromatic protons that couple to each other, resulting in two doublets. In contrast, the symmetry of 4,5-dimethoxy-2-formylbenzoic acid renders its two aromatic protons chemically equivalent, leading to two singlets. Similarly, the two methoxy groups in opianic acid are in different chemical environments and thus appear as two separate singlets, while in the isomer, they are equivalent and give rise to a single singlet.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR, revealing the number of non-equivalent carbon atoms and their chemical environments.

Expected ¹³C NMR Spectrum of Opianic Acid

The ¹³C NMR spectrum of opianic acid is expected to show ten distinct signals, corresponding to its ten carbon atoms:

  • Carbonyl Carbons: Two downfield signals for the carboxylic acid and aldehyde carbons.

  • Aromatic Carbons: Six signals for the six aromatic carbons, with varying chemical shifts depending on their substituents.

  • Methoxy Carbons: Two signals for the two non-equivalent methoxy carbons.

Comparative ¹³C NMR Data
Carbon Type Opianic Acid (Expected) 4,5-dimethoxy-2-formylbenzoic acid (Reference Data)
Carbonyl (C=O)Two signals (~190 ppm for aldehyde, ~170 ppm for acid)Two signals (~190 ppm for aldehyde, ~170 ppm for acid)
Aromatic (C-H)Two signalsTwo signals
Aromatic (C-substituted)Four signalsFour signals
Methoxy (-OCH₃)Two signals (~56, ~61 ppm)One signal (~56.23 ppm)

Similar to the ¹H NMR, the key diagnostic feature in the ¹³C NMR is the number of methoxy signals. The presence of two distinct methoxy carbon signals for opianic acid versus a single signal for the symmetric isomer is a definitive point of differentiation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups within a molecule.

Expected IR Spectrum of Opianic Acid

The IR spectrum of opianic acid will be characterized by the following key absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700 cm⁻¹.

  • C=O Stretch (Aldehyde): A strong, sharp peak around 1680 cm⁻¹, typically at a slightly lower wavenumber than the acid due to conjugation with the aromatic ring.

  • C-H Stretch (Aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.

  • C-O Stretch (Ethers and Carboxylic Acid): Strong bands in the 1000-1300 cm⁻¹ region.

  • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

The presence of both carboxylic acid and aldehyde carbonyl stretches, along with the characteristic broad O-H band, provides strong evidence for the assigned functional groups.

Caption: Key functional group vibrations in the IR spectrum of opianic acid.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of a compound and offers clues about its structure through analysis of its fragmentation patterns.

For opianic acid (C₁₀H₁₀O₅), the expected molecular ion peak [M]⁺ would be at m/z 210. The high-resolution mass spectrum should confirm the elemental composition. Common fragmentation patterns would involve the loss of methoxy groups (·OCH₃), the carboxyl group (·COOH), and the formyl group (·CHO).

While mass spectrometry can confirm the molecular formula and the presence of certain functional groups through fragmentation, it is less effective than NMR at distinguishing between positional isomers, which often exhibit very similar fragmentation patterns.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical, as the tautomeric equilibrium of opianic acid is solvent-dependent.[1]

  • Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[2]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI). Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural insights.

Conclusion: A Weight-of-Evidence Approach

References

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  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

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A Comparative Guide to the Structural Elucidation of Opianic Acid Derivatives: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of Opianic Acid and Its Derivatives

Opianic acid, chemically known as 6-formyl-2,3-dimethoxybenzoic acid, is a key degradation product of noscapine and other phthalideisoquinoline alkaloids.[1] Its derivatives are of significant interest in medicinal chemistry and drug development due to their potential biological activities. The precise three-dimensional arrangement of atoms within these molecules is paramount, as it dictates their interaction with biological targets, solubility, and overall efficacy. Accurate molecular structure determination is, therefore, not merely an academic exercise but a critical prerequisite for rational drug design.[2]

This guide provides an in-depth comparison of single-crystal X-ray crystallography (SC-XRD)—the gold standard for unambiguous structure determination—with other powerful analytical techniques. We will explore the causality behind experimental choices, present validated protocols, and offer a clear, data-driven comparison to empower researchers in selecting the optimal methods for characterizing novel opianic acid derivatives.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography is a non-destructive analytical technique that stands alone in its ability to provide a detailed and precise three-dimensional map of the atomic arrangement in a crystalline solid.[3][4] The fundamental principle lies in the interaction of X-rays with the electron clouds of atoms arranged in a regular, repeating lattice. When an X-ray beam strikes the crystal, it is diffracted into a unique pattern of spots.[5] By analyzing the geometry and intensity of this diffraction pattern, we can reconstruct the electron density within the crystal's unit cell, thereby revealing the exact position of each atom, as well as bond lengths and angles.[4]

The SC-XRD Workflow: From Molecule to Model

The journey from a synthesized opianic acid derivative to a refined crystal structure is a systematic process. Each stage is critical for the success of the next, forming a self-validating chain of operations.

SC_XRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection cluster_structure Structure Solution & Refinement Synthesis Synthesis of Opianic Acid Derivative Purification Purification (>99% Purity Critical) Synthesis->Purification Solubility Solubility Screening & Solvent Selection Purification->Solubility Growth Crystal Growth (e.g., Slow Evaporation) Solubility->Growth Harvest Crystal Harvesting & Mounting Growth->Harvest Screening Crystal Screening (Diffraction Quality) Harvest->Screening Collection Full Data Collection (Diffractometer) Screening->Collection Integration Data Integration & Scaling Collection->Integration Solution Structure Solution (Phase Problem) Integration->Solution Refinement Structural Refinement Solution->Refinement Validation Validation & CIF File Generation Refinement->Validation Techniques_Synergy center Opianic Acid Derivative Characterization XRD SC-XRD center->XRD 3D Atomic Structure (Solid State) NMR NMR Spectroscopy center->NMR Connectivity & Structure (Solution State) MS Mass Spectrometry center->MS Molecular Weight & Formula Comp Computational Modeling center->Comp Conformational Analysis & Energetics XRD->Comp Validates Geometry NMR->Comp Informs Starting Conformer MS->NMR Confirms Mass

Caption: The synergistic relationship between analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining molecular structure in solution. [6]It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms (primarily ¹H and ¹³C) within a molecule. [7]For opianic acid derivatives, NMR is crucial for confirming that the structure of the synthesized molecule in solution matches the one determined by SC-XRD in the solid state.

  • Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of ionized molecules, providing the precise molecular weight and elemental formula of a compound. [6]Fragmentation patterns observed in tandem MS (MS/MS) experiments can offer additional clues about the molecule's structure and functional groups. [8][9]It serves as an essential check for the molecular identity of the crystallized substance.

  • Computational Chemistry: Quantum mechanical methods like Density Functional Theory (DFT) can be used to calculate the lowest energy conformations of a molecule, predict its geometry, and analyze its electronic properties. [10]While predictive, these models are invaluable when crystallization is difficult. Furthermore, comparing an experimentally determined crystal structure with a computationally optimized geometry can reveal the influence of intermolecular forces (e.g., hydrogen bonding) on the molecule's conformation in the solid state. [11]

Comparative Analysis: Choosing the Right Tool for the Job

The choice of analytical technique depends on the specific question being asked. The table below provides an objective comparison to guide researchers.

FeatureSingle-Crystal X-ray Crystallography (SC-XRD)NMR SpectroscopyMass Spectrometry (MS)Computational Chemistry
Primary Information Absolute 3D atomic structure, bond lengths/angles, stereochemistry, packing. [2][4]Atomic connectivity, chemical environment, 2D/3D structure in solution. [6][7]Molecular weight, elemental formula, fragmentation patterns. [6]Molecular geometry, conformational energy, electronic properties. [10][11]
Sample Requirements High-quality single crystal (0.1-0.3 mm).Soluble sample (1-10 mg) in deuterated solvent.Small amount (ng to µg), can be in solution or solid.None (in silico method).
Sample State Solid (crystalline).Liquid (solution).Solid, liquid, or gas (after ionization).Theoretical model.
Resolution Atomic to sub-atomic.Provides atomic connectivity, but distances are inferred.Provides mass, not spatial resolution.Dependent on theory level and basis set.
Destructive? No, the crystal is typically recoverable. [3]No, the sample is recoverable.Yes, the sample is consumed and fragmented.N/A.
Key Limitation Requires well-diffracting single crystals, which can be difficult to grow. [12]Can be difficult to interpret for very complex molecules; insensitive to crystal packing.Does not provide 3D structural or stereochemical information directly.It is a predictive model that requires experimental validation.

Conclusion

For the unambiguous determination of the three-dimensional structure of opianic acid derivatives, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides the precise atomic coordinates and conformational details that are indispensable for structure-activity relationship (SAR) studies and rational drug design. However, SC-XRD does not tell the whole story. A comprehensive characterization strategy judiciously combines the definitive solid-state picture from crystallography with the solution-state insights from NMR, the molecular formula confirmation from mass spectrometry, and the energetic and conformational analysis from computational modeling. By integrating these techniques, researchers can build a complete and validated structural understanding of novel opianic acid derivatives, accelerating their journey from laboratory synthesis to potential therapeutic application.

References

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  • Zanotti, G. (2016). Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques? NanoWorld Journal, 2(2), 22-23. Available at: [Link]

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  • Meunier-Piret, J., & Van Meerssche, M. (1982). Mass spectral fragmentation of phthalic acid esters. Bulletin des Sociétés Chimiques Belges, 91(3), 229-236. Available at: [Link]

  • Ubide-Barreda, A., et al. (2013). Single Crystal X-Ray Diffraction Structure of a Pseudo-polymorph of (±)-3-(ethoxycarbonyl)-2-(imidazol-1-yl) Propionic Acid (IEPA). International Journal of Chemistry, 5(2). Available at: [Link]

  • Wikipedia contributors. (2024, January 15). Cryogenic electron microscopy. Wikipedia. Available at: [Link]

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  • Leung, S. S. F., & Tovar, C. A. (2012). Computational Study on the Conformations of Gambogic Acid. Chemical physics letters, 542, 1-5. Available at: [Link]

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  • Filo. (2025). What is Opianic acid? Establish the structure of Opianic acid. Filo. Available at: [Link]

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  • Blanton, T. N., & Gindhart, A. M. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1736-1755. Available at: [Link]

  • Unknown author. (n.d.). Crystallization of Small Molecules.
  • Al-Majid, A. M., et al. (2023). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry, 14(3), 268-280. Available at: [Link]

  • Zanotti, G. (2016). Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques? NanoWorld Journal. Available at: [Link]

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  • Clark, C. I., et al. (2023). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). Molbank, 2023(2), M1629. Available at: [Link]

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Safety Operating Guide

Comprehensive Disposal Protocol for 2-Formyl-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a detailed, safety-driven protocol for the proper disposal of 2-Formyl-4,5-dimethoxybenzoic acid, also known as opianic acid. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This document synthesizes regulatory standards with practical, field-proven methodologies to offer a self-validating system for waste management.

Hazard Assessment and Waste Characterization

The first step in any disposal plan is a thorough understanding of the chemical's hazards. 2-Formyl-4,5-dimethoxybenzoic acid possesses two key functional groups—a carboxylic acid and an aldehyde—that dictate its hazard profile and disposal requirements. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally analogous chemicals provide a reliable basis for assessment.

Inferred Hazards: Based on related compounds like 2,5-Dimethoxy-4-formylbenzoic acid and 2-Formylbenzoic acid, this substance should be handled as hazardous.[1] The primary risks include:

  • Harmful if swallowed: Acute oral toxicity.[1]

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Poses a significant risk of causing serious damage to the eyes.[1]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]

  • Corrosivity: As a carboxylic acid, it is considered corrosive, especially in aqueous solutions which will have a pH below 2, meeting the EPA's definition for corrosive hazardous waste.[2]

This hazard profile mandates that 2-Formyl-4,5-dimethoxybenzoic acid be disposed of as regulated hazardous waste in accordance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and Occupational Safety and Health Administration (OSHA) standards.[3][4][5]

Hazard ClassificationDescriptionPrimary Regulation
Acute Toxicity (Oral) Harmful if swallowed.GHS Category 4[1]
Skin Irritation Causes skin irritation.GHS Category 2
Eye Irritation Causes serious eye irritation.GHS Category 2A
Respiratory Irritation May cause respiratory irritation.GHS STOT SE 3
Corrosivity Aqueous solutions are acidic (pH ≤ 2).EPA Characteristic Waste (D002)[2]
Required Personal Protective Equipment (PPE)

To mitigate the risks identified above, all personnel handling 2-Formyl-4,5-dimethoxybenzoic acid or its waste must wear appropriate PPE. This is a non-negotiable requirement of OSHA's Laboratory Standard (29 CFR 1910.1450).[5]

  • Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield in combination with goggles.[6]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or holes before use and wash hands thoroughly after handling.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn.

  • Respiratory Protection: All handling of solid powder and waste solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

Disposal Workflow: A Step-by-Step Guide

The proper disposal route depends on the form of the waste—solid, liquid, or empty container. Follow this decision-making workflow to ensure compliance and safety.

DisposalWorkflow Disposal Decision Workflow for 2-Formyl-4,5-dimethoxybenzoic Acid start Start: Generate Waste waste_form Identify Waste Form start->waste_form solid_waste Solid Waste (Powder, Contaminated Debris) waste_form->solid_waste Solid liquid_waste Liquid Waste (Aqueous Solutions) waste_form->liquid_waste Liquid container_waste Empty Original Container waste_form->container_waste Container collect_solid 1. Place in labeled 'Solid Organic Acid Waste' container. 2. Container must be HDPE. solid_waste->collect_solid collect_liquid 1. Place in labeled 'Aqueous Organic Acid Waste' container. 2. Container must be HDPE. 3. Keep pH < 7. liquid_waste->collect_liquid rinse_container 1. Triple rinse with a suitable solvent (e.g., water or acetone). 2. Collect all rinsate as hazardous liquid waste. container_waste->rinse_container saa_storage Store sealed waste container in Satellite Accumulation Area (SAA) collect_solid->saa_storage collect_liquid->saa_storage rinse_container->collect_liquid Rinsate goes to liquid waste dispose_container Deface all labels and dispose of container in regular laboratory glass trash. rinse_container->dispose_container pickup Arrange for pickup by Environmental Health & Safety (EHS) saa_storage->pickup

Caption: Decision workflow for segregating and handling different forms of chemical waste.

The foundation of proper disposal is a correctly prepared waste container.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or other corrosion-resistant plastic container.[2][3] Never use metal containers for acidic waste.[3] The container must be in good condition, free of leaks, and have a securely fitting cap.[7]

  • Label Correctly: Before adding any waste, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must clearly state:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "2-Formyl-4,5-dimethoxybenzoic acid".

    • The specific hazards: "Corrosive (Acidic), Irritant, Harmful if Swallowed".

    • The accumulation start date (the date the first drop of waste is added).

A. Solid Waste (Unused Reagent, Contaminated Materials)

This category includes leftover solid chemical, contaminated weigh paper, spatulas, and PPE like gloves.

  • Collection: Inside a chemical fume hood, carefully transfer all solid waste into the designated solid waste container.

  • Causality: Collecting solids separately prevents dangerous reactions that could occur if mixed with incompatible liquid wastes and simplifies the final disposal process for the waste management facility. Incineration is a common and effective disposal method for this type of waste.[9]

B. Liquid Waste (Aqueous Solutions)

This includes any solutions made from the chemical or reaction mixtures containing it.

  • Collection: Carefully pour the liquid waste into the designated liquid waste container using a funnel. Do not fill the container beyond 90% capacity to allow for vapor expansion.[3][10]

  • pH Management: Keep this waste stream acidic. Do not add bases to this container. Combining acids and bases in the same waste container can lead to violent exothermic reactions.

  • A Note on Neutralization: While chemical neutralization of acids with a base like sodium bicarbonate is a valid treatment method, it should not be performed in the laboratory as a means of routine disposal unless explicitly approved and outlined in your institution's Chemical Hygiene Plan.[11][12] Improper neutralization can generate significant heat and gas, posing a safety risk. The preferred and safest method is to collect the acidic waste for professional disposal.[11]

An "empty" container that held a hazardous chemical is still regulated.

  • Decontamination: The container must be triple-rinsed with a solvent capable of removing the residual chemical (e.g., water, followed by acetone).[13]

  • Collect Rinsate: Crucially, all three rinses (the "rinsate") must be collected and disposed of as hazardous liquid waste in your designated aqueous organic acid waste container.[13][14]

  • Final Disposal: Once triple-rinsed, the container is considered decontaminated. Deface or remove all original hazard labels and dispose of the container in the appropriate laboratory trash (e.g., glass recycling bin).[13][14]

Storage and Final Disposal

All generated waste must be stored and handled in compliance with institutional and federal regulations.

  • Storage Location: Keep sealed waste containers in a designated Satellite Accumulation Area (SAA).[3] This area should be near the point of generation and under the control of laboratory personnel.

  • Segregation: Store the acidic waste away from incompatible materials, especially bases, oxidizers, and cyanides.[2][3]

  • Pickup: Once a waste container is full or has been in the lab for the maximum allowable time (typically 12 months), arrange for pickup by your institution's EHS department.[15][16] EHS will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Compliance CheckpointRequirementRationale / Regulatory Basis
Waste Determination Must be managed as hazardous waste.Exhibits Corrosive (D002) and potentially Toxic characteristics. (EPA - 40 CFR)[2][7]
Container Type Leak-proof, screw-cap, HDPE plastic.Acids are corrosive to metals; secure containment prevents leaks. (General best practice)[3][7]
Container Labeling "Hazardous Waste" + Full Chemical Name + Hazards.Ensures proper handling, segregation, and disposal. (EPA, OSHA)[4][8]
Storage Location Designated Satellite Accumulation Area (SAA).Confines hazardous materials to a controlled, known location. (EPA)[3]
Maximum Accumulation Contact EHS for pickup when full or at 12 months.Prevents abandonment of old chemicals and ensures timely disposal. (EPA - 40 CFR § 262.208)[16]

By rigorously following this guide, researchers can ensure the safe and compliant disposal of 2-Formyl-4,5-dimethoxybenzoic acid, upholding their commitment to a safe laboratory environment and responsible scientific practice.

References

  • Emory University, "Chemical Waste Disposal Guidelines." Available: [Link]

  • University of Pennsylvania EHRS, "Laboratory Chemical Waste Management Guidelines." Available: [Link]

  • GAIACA, "How to Dispose of Chemical Waste in a Lab Correctly." Available: [Link]

  • Vanderbilt University Medical Center, "Laboratory Guide for Managing Chemical Waste." Available: [Link]

  • The University of Texas at Austin EHS, "Chemical Waste." Available: [Link]

  • National Institute of Criminology and Forensic Science, "NARCOTIC DRUGS AND PSYCHOTROPIC SUBSTANCES (NDPS)." Available: [Link]

  • Occupational Safety and Health Administration (OSHA), "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." Available: [Link]

  • U.S. Environmental Protection Agency (EPA), "Regulations for Hazardous Waste Generated at Academic Laboratories." Available: [Link]

  • Occupational Safety and Health Administration (OSHA), "Laboratory Safety Chemical Hygiene Plan (CHP)." Available: [Link]

  • United Nations Office on Drugs and Crime (UNODC), "Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs." Available: [Link]

  • MED-FLEX, "OSHA Regulations and Hazardous Waste Disposal: What To Know." Available: [Link]

  • Chemos GmbH & Co.KG, "Safety Data Sheet: 3-Formyl-4-hydroxybenzoic acid." Available: [Link]

  • U.S. Environmental Protection Agency (EPA), "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." Available: [Link]

  • MCF Environmental Services, "Are You In Compliance With Proper Lab Waste Disposal Regulations?" Available: [Link]

  • Dartmouth College, "Hazardous Waste Disposal Guide." Available: [Link]

  • University of Wisconsin–Madison BME, "Chapter 7 Chemical Disposal Procedures." Available: [Link]

  • Greenflow, "How to Dispose of Used Acid: A Safe and Responsible Guide." Available: [Link]

  • Lab Manager, "Managing Hazardous Chemical Waste in the Lab." Available: [Link]

  • DC Fine Chemicals, "Safety Data Sheet - 4-Formylbenzoic acid." Available: [Link]

  • Narcotics Control Bureau, "Narcotics Control Bureau." Available: [Link]

  • Northwestern University, "Hazardous Waste Disposal Guide." Available: [Link]

  • The University of Chicago Environmental Health and Safety, "Hazardous Waste Disposal Procedures." Available: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.